molecular formula C14H16N2O2 B105425 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione CAS No. 16418-56-7

2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione

Cat. No.: B105425
CAS No.: 16418-56-7
M. Wt: 244.29 g/mol
InChI Key: MUSDGDGZYDTPPU-UHFFFAOYSA-N
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Description

2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione ( 16418-56-7) is a chemical compound with the molecular formula C13H12BNO3 . It belongs to the class of spirohydantoins, which are privileged heterocyclic scaffolds of significant pharmacological interest. The spirocyclic core, featuring a hydantoin (imidazolidine-2,4-dione) ring system connected to a cyclohexane ring, provides a rigid, three-dimensional structure that is highly valuable in medicinal chemistry for its ability to efficiently interact with biological targets . Although specific biological data for this exact analogue is limited in the public domain, structurally related 1,3-diazaspiro[4.5]decane-2,4-dione derivatives have demonstrated a wide range of therapeutic activities in research settings. These activities include potent anticonvulsant effects, as some derivatives have shown a significant protective effect in maximal electroshock seizure (MES) tests, comparable to the standard drug phenytoin . Furthermore, various spirohydantoin derivatives have been investigated for their antiproliferative properties against multiple human cancer cell lines, such as breast (MDA-MB-231), colon (HCT-116), and leukemia (K562) cells, making them promising scaffolds in anticancer research . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-phenyl-2,3-diazaspiro[4.5]decane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-12-14(9-5-2-6-10-14)13(18)16(15-12)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSDGDGZYDTPPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)NN(C2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506503
Record name 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16418-56-7
Record name 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione: Elucidation of a Novel Spirocyclic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Initial searches for "2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione" did not yield a specific, validated CAS number or substantial literature for this exact positional isomer. This suggests that the compound may be a novel or less-studied entity. However, the closely related isomer, 2-Phenyl-2,8-diazaspiro[4.5]decane-1,3-dione (CAS: 64097-70-7) , is a documented and commercially available compound. This guide will focus on this well-characterized analogue, providing a comprehensive overview of its identifiers, properties, and potential applications, thereby offering valuable insights for researchers interested in this class of spirocyclic compounds.

Core Compound Identification and Properties

The foundational step in any rigorous scientific investigation is the unambiguous identification of the molecule of interest. For 2-Phenyl-2,8-diazaspiro[4.5]decane-1,3-dione, the following identifiers and physicochemical properties have been established.

IdentifierValueSource
CAS Number 64097-70-7[1][2]
IUPAC Name 2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione
Molecular Formula C₁₄H₁₆N₂O₂[1][2]
Molecular Weight 244.29 g/mol [1][2]
Canonical SMILES C1CNCCC12CC(=O)N(C2=O)C3=CC=CC=C3[2]

Synthesis and Structural Elucidation

While specific, detailed synthetic protocols for 2-Phenyl-2,8-diazaspiro[4.5]decane-1,3-dione are not extensively published in peer-reviewed journals, the general synthesis of related diazaspiro[4.5]decane scaffolds often involves multi-step reactions. A plausible synthetic approach can be inferred from established organic chemistry principles.

Conceptual Synthetic Workflow

A potential synthetic route could involve the reaction of a substituted piperidine derivative with a suitable cyclic anhydride in a multi-step process. The key challenge lies in achieving the desired regioselectivity for the placement of the phenyl group on the nitrogen atom.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps 4-Piperidone 4-Piperidone Step1 Reductive Amination 4-Piperidone->Step1 Phenylhydrazine Phenylhydrazine Phenylhydrazine->Step1 Succinic_Anhydride Succinic Anhydride Step2 Acylation Succinic_Anhydride->Step2 Intermediate1 Intermediate1 Step1->Intermediate1 4-(Phenylamino)piperidine Intermediate2 Intermediate2 Step2->Intermediate2 N-substituted succinamic acid Step3 Intramolecular Cyclization Product 2-Phenyl-2,8-diazaspiro[4.5] decane-1,3-dione Step3->Product Intermediate1->Step2 Intermediate2->Step3

Caption: Conceptual synthetic workflow for 2-Phenyl-2,8-diazaspiro[4.5]decane-1,3-dione.

Potential Applications in Drug Discovery

The diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. While the specific applications of 2-Phenyl-2,8-diazaspiro[4.5]decane-1,3-dione are not yet widely reported, its structural motifs suggest potential utility in several therapeutic areas.

Central Nervous System (CNS) Agents

The spirocyclic nature of this compound imparts a three-dimensional architecture that can be advantageous for targeting complex binding sites within CNS receptors. The phenyl group provides a handle for modifications to fine-tune properties such as lipophilicity and receptor affinity. It is noted as a key intermediate in the synthesis of CNS agents.[3]

Anticonvulsant and Anti-inflammatory Activity

Related hydantoin-containing spirocyclic compounds have demonstrated a broad range of therapeutic applications, including anticonvulsant, antidiabetic, anticancer, antiarrhythmic, and anti-inflammatory activities. The core structure of 2-Phenyl-2,8-diazaspiro[4.5]decane-1,3-dione shares similarities with these pharmacologically active molecules, suggesting that it could serve as a valuable building block for the development of new therapeutic agents in these areas.

Safety and Handling

According to available safety information, 2-Phenyl-2,8-diazaspiro[4.5]decane-1,3-dione should be handled with care in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician).[2]

  • Storage: Inert atmosphere, Room Temperature.[2]

Future Directions and Conclusion

2-Phenyl-2,8-diazaspiro[4.5]decane-1,3-dione represents an intriguing molecular scaffold with potential for further exploration in medicinal chemistry and drug discovery. The lack of extensive public data on this specific compound highlights an opportunity for novel research into its synthesis, characterization, and biological activity. Future studies could focus on developing efficient and scalable synthetic routes, exploring its derivatization to create libraries of related compounds, and screening these compounds for activity in various biological assays. The insights gained from such research could pave the way for the development of new therapeutic agents with improved efficacy and safety profiles.

References

  • ChemBK. (2024). 2-Phenyl-2,8-diazaspiro[4.5]decane-1,3-dione Request for Quotation. [Link]

  • MySkinRecipes. 2-Phenyl-2,8-Diazaspiro[4.5]Decane-1,3-Dione. [Link]

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An In-depth Technical Guide to the Thermodynamic Properties of 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spirocyclic Scaffolds and Their Thermodynamic Characterization

Spiro compounds, organic molecules distinguished by at least two rings sharing a single common atom, represent a unique three-dimensional chemical space.[1] This structural rigidity and complexity make them highly sought-after scaffolds in medicinal chemistry and materials science. 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione, a member of the spirohydantoin family, embodies this potential. Hydantoins and their derivatives are a well-established class of heterocyclic compounds with a wide range of therapeutic applications, including anticonvulsant, antidiabetic, and anticancer activities.[2][3]

A thorough understanding of the thermodynamic properties of 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione is paramount for its progression from a laboratory curiosity to a viable pharmaceutical or functional material. Thermodynamic parameters such as enthalpy of formation, melting point, heat of fusion, and thermal stability govern critical aspects of its behavior, including solubility, dissolution rate, crystal packing, and degradation pathways. For drug development professionals, these properties are indispensable for formulation design, predicting shelf-life, and ensuring manufacturing processability. In materials science, they inform the potential applications of the compound in areas requiring thermal stability.

This technical guide provides a comprehensive framework for the synthesis, experimental determination, and computational prediction of the key thermodynamic properties of 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione. It is designed to equip researchers, scientists, and drug development professionals with the necessary theoretical understanding and practical methodologies to thoroughly characterize this promising spirocyclic compound.

Synthesis of 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione: A Practical Approach

The proposed synthesis commences with 4-phenylcyclohexanone as the ketone precursor. The following diagram illustrates the conceptual workflow for the synthesis.

Synthesis_Workflow Synthesis Workflow for 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione Start Start Materials: - 4-Phenylcyclohexanone - Phenylhydrazine - Sodium Cyanide - Ammonium Carbonate Reaction Bucherer-Bergs Reaction: One-pot multicomponent reaction Start->Reaction Intermediate Formation of α-aminonitrile intermediate Reaction->Intermediate Addition of cyanide and ammonia Cyclization Intramolecular cyclization Intermediate->Cyclization Reaction with CO2 from (NH4)2CO3 Product 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione Cyclization->Product Purification Purification: Recrystallization Product->Purification Characterization Characterization: NMR, IR, Mass Spec, Elemental Analysis Purification->Characterization

Caption: Proposed synthesis workflow for 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione.

Step-by-Step Synthetic Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-phenylcyclohexanone, phenylhydrazine, sodium cyanide, and ammonium carbonate in a suitable solvent such as aqueous ethanol. The molar ratio of ketone to the other reagents should be optimized, but a common starting point is a 1:1.2:2:4 ratio of ketone:phenylhydrazine:cyanide:carbonate.[7]

    • Causality: The use of excess ammonium carbonate helps to maintain a basic pH, which is crucial for the reaction mechanism, and serves as the source of both ammonia and carbon dioxide.[7] Phenylhydrazine is used here as the source of the phenyl-substituted nitrogen.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 60-80 °C) with vigorous stirring.[7] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully acidify the mixture with a dilute mineral acid (e.g., HCl) to precipitate the crude product.[7]

    • Self-Validation: The precipitation upon acidification is an expected outcome and a preliminary confirmation of the formation of the hydantoin product, which is generally less soluble in acidic aqueous media.

  • Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione.

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) and N-H stretches of the hydantoin ring.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Elemental Analysis: To determine the elemental composition (C, H, N).

Experimental Determination of Thermodynamic Properties

Once the target compound is synthesized and purified, its thermodynamic properties can be determined experimentally. The following sections detail the standard protocols for key thermodynamic analyses.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for measuring the heat flow into or out of a sample as a function of temperature.[9] It is used to determine the melting point (Tₘ) and the enthalpy of fusion (ΔHfus).

DSC_Workflow DSC Experimental Workflow Sample_Prep Sample Preparation: Weigh 5-15 mg of sample into a hermetic DSC pan Crimping Seal the pan using a crimper Sample_Prep->Crimping DSC_Setup Place sample and reference pans into the DSC cell Crimping->DSC_Setup Heating_Cycle Perform a heat/cool/heat cycle to erase thermal history DSC_Setup->Heating_Cycle Data_Acquisition Ramp temperature at a controlled rate (e.g., 10 °C/min) and record heat flow Heating_Cycle->Data_Acquisition Analysis Analyze the thermogram to determine Tm and ΔHfus Data_Acquisition->Analysis

Caption: Step-by-step workflow for DSC analysis.

  • Sample Preparation: Accurately weigh 5-15 mg of 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione into a hermetic aluminum DSC pan.[10]

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument. Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[10][11]

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point.

    • Perform an initial heating and cooling cycle (e.g., heat to 20°C above the melting endotherm and cool back to the starting temperature) to erase the sample's prior thermal history.[10]

    • Perform the analytical heating scan at a controlled rate, typically 10 °C/min, over a temperature range that encompasses the melting transition.[1]

  • Data Analysis: The melting point (Tₘ) is determined as the onset temperature of the melting endotherm on the resulting thermogram. The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.[10]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12] This technique is crucial for determining the thermal stability and decomposition profile of the compound.[13][14]

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione into a TGA sample pan.

  • Instrument Setup: Position the sample pan in the TGA furnace. Purge the system with a controlled atmosphere, usually an inert gas like nitrogen, to study thermal decomposition without oxidation.[15]

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature high enough to ensure complete decomposition.[15]

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset temperature of weight loss indicates the beginning of decomposition, providing a measure of the compound's thermal stability.[16]

Bomb Calorimetry

Bomb calorimetry is the primary method for determining the standard enthalpy of combustion (ΔHcomb), from which the standard enthalpy of formation (ΔfH°) can be derived.[17][18]

  • Calorimeter Calibration: Calibrate the bomb calorimeter using a standard substance with a known heat of combustion, such as benzoic acid.[17] This determines the heat capacity of the calorimeter.

  • Sample Preparation: Press a known mass of 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione into a pellet. Place the pellet in the sample holder of the bomb and attach a fuse wire.

  • Combustion: Seal the bomb and pressurize it with excess pure oxygen (typically around 3 MPa).[18] Submerge the bomb in a known quantity of water in the calorimeter. Ignite the sample and record the temperature change of the water.[17]

  • Data Analysis: Calculate the heat released during combustion from the temperature rise and the heat capacity of the calorimeter. After applying corrections for the fuse wire combustion and any acid formation, the standard enthalpy of combustion can be determined.[18] The standard enthalpy of formation is then calculated using Hess's Law, incorporating the standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).[19]

Solution Calorimetry

Solution calorimetry measures the heat change when a substance dissolves in a solvent, yielding the enthalpy of solution (ΔHsol).[20][21] This parameter is vital for understanding solubility and can be used in conjunction with other data to determine lattice energies and solvation enthalpies.

  • Calorimeter Setup: An isoperibol or heat conduction calorimeter is typically used.[22] A known volume of a suitable solvent is placed in the calorimeter's reaction vessel, which is maintained at a constant temperature (e.g., 298.15 K).[22]

  • Sample Introduction: A precisely weighed sample of 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione, contained in a glass ampoule, is submerged in the solvent.

  • Dissolution and Measurement: Once thermal equilibrium is reached, the ampoule is broken, initiating dissolution. The resulting temperature change is meticulously recorded until a stable baseline is re-established.[22][23]

  • Data Analysis: The enthalpy of solution is calculated from the observed temperature change, the mass of the solution, and the specific heat of the solution.[22] The calorimeter's heat capacity, determined through a separate calibration experiment, is also factored in.[23]

Computational Prediction of Thermodynamic Properties

In parallel with experimental measurements, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules.[24] Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost for organic molecules.[25][26]

Computational_Workflow Computational Prediction Workflow Structure_Building Build the 3D structure of the molecule Optimization Geometry Optimization using DFT (e.g., B3LYP/6-311++G(d,p)) Structure_Building->Optimization Frequency_Calc Frequency Calculation to confirm minimum energy structure Optimization->Frequency_Calc Thermo_Calc Calculate thermodynamic properties (enthalpy, entropy, Gibbs free energy) Frequency_Calc->Thermo_Calc Isodesmic_Reaction Use isodesmic reactions to calculate enthalpy of formation Thermo_Calc->Isodesmic_Reaction Results Predicted Thermodynamic Data Isodesmic_Reaction->Results

Caption: A typical workflow for the computational prediction of thermodynamic properties.

Computational Protocol:
  • Molecular Structure Optimization: The first step is to obtain the optimized molecular geometry of 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione. This is typically done using a DFT functional, such as B3LYP, with a suitable basis set like 6-311++G(d,p).[25][27]

    • Causality: This level of theory has been shown to provide reliable geometries and energies for a wide range of organic molecules.[25]

  • Frequency Analysis: A vibrational frequency calculation is then performed on the optimized structure.

    • Self-Validation: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[28]

  • Thermochemical Calculations: The results of the frequency analysis are used to compute the standard thermodynamic functions, including enthalpy, entropy, and Gibbs free energy, at a specified temperature (usually 298.15 K).[28]

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation can be accurately calculated using the method of isodesmic reactions.[25] This involves constructing a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides. The enthalpy of this reaction is calculated from the DFT energies, and by using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation of the target molecule can be determined.

Data Presentation and Interpretation

The experimentally determined and computationally predicted thermodynamic data for 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione should be compiled into clear and concise tables for easy comparison and interpretation.

Table 1: Experimentally Determined Thermodynamic Properties
PropertySymbolValueUnitsMethod
Melting PointTₘ°C or KDSC
Enthalpy of FusionΔHfuskJ/molDSC
Decomposition OnsetTd°C or KTGA
Enthalpy of CombustionΔHcombkJ/molBomb Calorimetry
Enthalpy of FormationΔfH°(s)kJ/molBomb Calorimetry
Enthalpy of SolutionΔHsolkJ/molSolution Calorimetry
Table 2: Computationally Predicted Thermodynamic Properties (Gas Phase)
PropertySymbolValueUnitsMethod
Enthalpy of FormationΔfH°(g)kJ/molDFT (Isodesmic)
Standard EntropyJ/(mol·K)DFT
Gibbs Free Energy of FormationΔfG°(g)kJ/molDFT
Heat CapacityCₚJ/(mol·K)DFT

Conclusion

The comprehensive thermodynamic characterization of 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione, through the synergistic application of experimental and computational methods, is a critical step in unlocking its full potential. The methodologies outlined in this guide provide a robust framework for obtaining reliable data on its thermal stability, energetics of phase transitions, and fundamental thermodynamic state functions. This information is not merely academic; it forms the bedrock of rational drug formulation, process development, and the design of novel materials. By adhering to these rigorous protocols, researchers can ensure the scientific integrity of their findings and accelerate the translation of this promising spirocyclic compound from the laboratory to real-world applications.

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A Strategic Guide to Determining the Organic Solvent Solubility Profile of 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from formulation design to bioavailability. This technical guide outlines a comprehensive strategy for characterizing the solubility profile of the novel spirohydantoin compound, 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione, in a diverse range of organic solvents. Recognizing that publicly available experimental data for this specific molecule is limited, this document serves as a practical framework for researchers and drug development professionals. It provides the theoretical underpinnings for solubility behavior, a detailed, field-proven experimental protocol for the gold-standard shake-flask method, and a template for the systematic presentation and interpretation of results.

Introduction: The Critical Role of Solubility Profiling

2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione belongs to the spirohydantoin class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in various pharmacologically active molecules.[1][2] The journey from a promising hit compound to a viable drug candidate is fraught with physicochemical challenges, chief among them being solubility. Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, therapeutic failure.[3]

Therefore, establishing a comprehensive solubility profile in various organic solvents is a foundational step in early-phase drug development. This profile informs:

  • Feasibility of Formulations: Identifying suitable solvent systems for liquid formulations.

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Preclinical Studies: Enabling the preparation of stock solutions for in vitro and in vivo assays.

This guide provides the necessary theoretical and practical tools to empower researchers to generate a robust and reliable solubility profile for this novel compound.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[4][5] To predict the solubility of 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione, we must first analyze its structural features:

  • The Phenyl Group: This large, nonpolar aromatic ring contributes significantly to the molecule's hydrophobicity (lipophilicity). It will favor interactions with nonpolar or weakly polar solvents through van der Waals forces.

  • The Spirocyclic Alkane Core: The spiro[4.5]decane (cyclohexane spiro-fused to a five-membered ring) is a rigid, saturated, and nonpolar hydrocarbon structure, further enhancing the molecule's lipophilic character.

  • The Diazaspiro-dione (Hydantoin) Moiety: This is the polar functional core of the molecule. It features:

    • Two carbonyl groups (C=O), which are excellent hydrogen bond acceptors.

    • An N-H group, which can act as a hydrogen bond donor.

    • Two nitrogen atoms, contributing to the polarity.

Expected Solubility Trends:

Based on this analysis, we can hypothesize the following solubility trends:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). These solvents can effectively solvate the polar hydantoin ring without competing for hydrogen bond donation.

  • Moderate to High Solubility: In polar protic solvents like ethanol and methanol. These solvents can engage in hydrogen bonding with the carbonyl and N-H groups. However, the large nonpolar portion of the molecule may limit miscibility compared to smaller, more polar solutes.

  • Moderate Solubility: In solvents of intermediate polarity such as acetone and ethyl acetate, which can act as hydrogen bond acceptors.

  • Low to Very Low Solubility: Expected in nonpolar solvents like hexane and toluene. These solvents lack the ability to form strong interactions with the polar hydantoin ring, making it energetically unfavorable to break the solute-solute crystal lattice forces.

The balance between the nonpolar phenyl and spiro-alkane components and the polar hydantoin ring will ultimately dictate the precise solubility in each solvent.

Experimental Design: A Roadmap to Data Generation

A systematic approach is essential for building a useful solubility profile. This involves a carefully selected panel of solvents and a robust, validated methodology.

Recommended Solvent Panel

To gain a comprehensive understanding, a diverse set of organic solvents should be tested, covering a range of polarities, hydrogen bonding capabilities, and functional groups.

Solvent Class Solvent Example Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)High polarity, strong H-bond acceptor. Common for stock solutions.
N,N-Dimethylformamide (DMF)High polarity, strong H-bond acceptor.
Acetonitrile (ACN)Medium polarity, weak H-bond acceptor.
Polar Protic Methanol (MeOH)High polarity, H-bond donor and acceptor.
Ethanol (EtOH)High polarity, H-bond donor and acceptor. Common in formulations.
Isopropanol (IPA)Lower polarity alcohol.
Intermediate Polarity AcetoneKetone, H-bond acceptor.
Ethyl AcetateEster, H-bond acceptor.
Dichloromethane (DCM)Chlorinated solvent, weakly polar.
Nonpolar TolueneAromatic hydrocarbon.
n-HexaneAliphatic hydrocarbon.
Gold-Standard Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the most reliable technique for determining thermodynamic (equilibrium) solubility.[6] It involves generating a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium.

Causality Behind Experimental Choices:

  • Using Excess Solid: Ensures that the solution becomes truly saturated, which is the definition of solubility.[7]

  • Extended Equilibration Time (24-72h): Many compounds, especially crystalline ones, dissolve slowly. A long incubation ensures that the system reaches thermodynamic equilibrium, providing a true solubility value rather than a kinetic one.[7][8]

  • Temperature Control: Solubility is temperature-dependent. Conducting the experiment in a temperature-controlled shaker/incubator is critical for reproducibility.

  • Phase Separation (Filtration/Centrifugation): It is crucial to completely remove all undissolved solid particles before analysis, as their presence would artificially inflate the measured concentration.[7]

Step-by-Step Experimental Workflow:

  • Preparation: 1.1. Dispense an excess amount of solid 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione into appropriately sized glass vials (e.g., 2-4 mL). An amount that is visually in excess (e.g., 5-10 mg for a 1 mL solvent volume) is typically sufficient. 1.2. Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to each vial. 1.3. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: 2.1. Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). 2.2. Agitate the vials at a moderate speed (e.g., 300 RPM) for a minimum of 24 hours. For compounds with potentially slow dissolution kinetics, extending this to 48 or 72 hours is recommended.[7] A time-point study (e.g., sampling at 24, 48, and 72 hours) can be performed to confirm that equilibrium has been reached when consecutive measurements agree.

  • Phase Separation: 3.1. After equilibration, allow the vials to stand undisturbed for a short period (e.g., 30 minutes) to let the excess solid settle. 3.2. Carefully withdraw an aliquot of the supernatant. 3.3. Separate the saturated solution from the solid material using one of the following methods:

    • Filtration: Use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to filter the supernatant into a clean analysis vial.
    • Centrifugation: Centrifuge the sample vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid. Carefully collect the supernatant.
  • Analysis: 4.1. Prepare a series of calibration standards of the compound in the same solvent used for the solubility test. 4.2. Dilute the saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve. 4.3. Quantify the concentration of the compound in the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS). 4.4. Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add excess solid to vial B Add precise volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Settle Suspension C->D E Filter (0.22 µm) OR Centrifuge D->E F Dilute supernatant E->F G Quantify concentration (e.g., HPLC) F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Dominant intermolecular forces driving solubility.

Conclusion

While direct experimental solubility data for 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione is not yet widely published, a robust and reliable profile can be readily established. By combining a theoretical understanding of its molecular structure with the systematic application of the gold-standard shake-flask method, researchers can generate the critical data needed to guide formulation, process development, and preclinical assessment. The protocols and frameworks presented in this guide provide a self-validating system to ensure the generation of high-quality, reproducible data, thereby accelerating the development timeline for this promising class of compounds.

References

  • Alba, V., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1336–1346. Available at: [Link]

  • Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. Available at: [Link]

  • PubChem. (n.d.). 1,4-Diazaspiro[4.5]decane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link]

  • ResearchGate. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Available at: [Link]

  • Quora. (2017). How to perform the shake flask method to determine solubility. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Solubility and Polarity. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • J-GLOBAL. (n.d.). 1,2-Diphenyl-2-azaspiro[4.5]decane-3,4,6-trione. Japan Science and Technology Agency. Retrieved from [Link]

  • NIST. (n.d.). Spiro[4.5]decane. National Institute of Standards and Technology. Retrieved from [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • MDPI. (2023). Synthesis, In Silico Logp Study, and In Vivo Analgesic Activity of Analogs of Tetrapeptide FELL. Retrieved from [Link]

  • Homework.Study.com. (n.d.). How does polarity affect solubility? Retrieved from [Link]

  • ACS Publications. (2017). Determining a Solubility Product Constant by Potentiometric Titration. Journal of Chemical Education. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Diazaspiro[4.5]decane-2,4-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • Slideshare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]

  • CompuDrug. (n.d.). PrologP. Retrieved from [Link]

  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

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Unlocking the Therapeutic Potential of 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quest for novel therapeutic agents is an enduring challenge in medicinal chemistry, demanding the exploration of unique molecular architectures. Among these, spirocyclic compounds have emerged as "privileged scaffolds" due to their rigid, three-dimensional structures that allow for precise spatial orientation of functional groups. This guide focuses on the 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione core, a specific type of spirohydantoin. While the hydantoin ring itself is biologically inert, its 5,5-substituted derivatives are renowned for a wide array of therapeutic applications, including anticonvulsant, anticancer, and antiarrhythmic activities.[1] This document synthesizes current knowledge to provide a technical overview of the synthesis, potential biological activities, and structure-activity relationships of this promising scaffold, offering a foundational resource for its development in modern drug discovery programs.

The Architectural Advantage: Understanding the Spiro-Hydantoin Core

The Privileged Nature of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single common atom, have garnered significant attention in medicinal chemistry.[2] Unlike more flexible linear or simple cyclic molecules, their inherent rigidity reduces conformational ambiguity. This structural constraint is a powerful tool for drug designers, as it allows for the creation of ligands that can bind to biological targets with high potency and selectivity. The fixed three-dimensional arrangement of substituents on a spiro scaffold can optimize interactions with complex protein binding pockets, making it an attractive framework for novel drug design.[2]

The Hydantoin Moiety: A Pharmacological Cornerstone

The hydantoin (imidazolidine-2,4-dione) ring is a well-established pharmacophore found in numerous clinically successful drugs.[1] Its journey into medical prominence began with the discovery of phenytoin's anticonvulsant properties in 1938, which demonstrated that potent anti-seizure activity could be achieved without sedative side effects.[3][4] This discovery revolutionized epilepsy treatment.[4] Other notable drugs incorporating the hydantoin core include dantrolene, a muscle relaxant used to treat malignant hyperthermia, and nilutamide, a nonsteroidal antiandrogen for prostate cancer.[1][3] The versatility of the hydantoin ring, particularly when substituted at the 5-position to create a spirocyclic center, provides a rich foundation for developing new therapeutic agents.[1]

The 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione Scaffold

The specific scaffold of interest combines these two powerful features: a spirocyclic cyclohexane ring fused to a hydantoin moiety at the 5-position. The "2-Phenyl" designation indicates that one of the hydantoin's nitrogen atoms is substituted with a phenyl group, adding a critical aromatic component that can be further functionalized to modulate activity. This structure is a direct analogue of highly active compounds and serves as a versatile platform for exploring a range of biological targets.

Constructing the Core: Synthetic Strategies

The synthesis of N-substituted spirohydantoins is a well-trodden path in organic chemistry, offering robust and efficient methods for generating molecular diversity.

Foundational Synthetic Methods

The classical Bucherer-Bergs reaction is a cornerstone for synthesizing spirohydantoins, starting from a corresponding ketone (in this case, cyclohexanone).[3] However, for creating N-substituted variants like the 2-Phenyl scaffold, a multi-step approach is often more practical and controllable, allowing for precise installation of the desired substituents. A common and effective strategy involves the formation of an α-amino nitrile intermediate followed by cyclization.[1][5]

Experimental Protocol: A Generalized Three-Step Synthesis

This protocol outlines a facile and cost-effective pathway for synthesizing N-1 monosubstituted spirohydantoins, adapted from established methods.[1][5] The rationale behind this multi-step approach is to control the position of substitution. Direct alkylation or arylation of the hydantoin ring typically occurs at the N-3 position due to its higher reactivity, necessitating a strategy that builds the ring with the N-1 substituent already in place.[1]

Step 1: Synthesis of 1-((methylamino)methyl)cyclohexane-1-carbonitrile

  • To a solution of cyclohexanone cyanohydrin in a suitable solvent (e.g., ethanol), add an aqueous solution of methylamine (40%) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure. The resulting crude amino nitrile is often of sufficient purity to be used directly in the next step without further purification, enhancing the overall efficiency of the synthesis.[1]

Step 2: Synthesis of the Ureido Nitrile Intermediate

  • Dissolve the crude amino nitrile from Step 1 in a suitable aprotic solvent (e.g., dichloromethane).

  • Add an equimolar amount of phenyl isocyanate to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Remove the solvent under reduced pressure to yield the crude ureido nitrile intermediate, which can be carried forward without extensive purification.[1]

Step 3: Cyclization and Hydrolysis to form the Spirohydantoin

  • Dissolve the ureido nitrile intermediate in a polar aprotic solvent such as dry Dimethylformamide (DMF).

  • Cool the solution in an ice bath and add sodium hydride (60% dispersion in mineral oil) portion-wise. Causality: Sodium hydride acts as a strong base to deprotonate the ureido nitrogen, initiating the intramolecular cyclization.

  • Allow the mixture to stir at a slightly elevated temperature (e.g., 45°C) under an inert atmosphere (Argon) for several days.[1]

  • Initiate hydrolysis by adding a solution of aqueous HCl (e.g., 10%). Continue stirring for 24 hours. Causality: The acid hydrolysis step converts the cyclic imine intermediate formed during cyclization into the final dione structure.

  • Perform an aqueous workup by pouring the reaction mixture into ice water and extracting the product with an organic solvent (e.g., Chloroform).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione.

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Amino Nitrile Formation cluster_1 Step 2: Ureido Nitrile Formation cluster_2 Step 3: Cyclization & Hydrolysis A Cyclohexanone Cyanohydrin C 1-((methylamino)methyl) cyclohexane-1-carbonitrile A->C B Methylamine B->C E Ureido Nitrile Intermediate C->E D Phenyl Isocyanate D->E G 2-Phenyl-2,3-diazaspiro[4.5] decane-1,4-dione E->G F 1. NaH / DMF 2. HCl (aq) F->G

Caption: Generalized synthetic workflow for N-1 substituted spirohydantoins.

Key Biological Activities and Mechanisms of Action

The 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione scaffold and its close analogues exhibit a compelling range of biological activities, positioning them as prime candidates for drug development programs.

Anticonvulsant Properties

The most prominent activity associated with the spirohydantoin core is its anticonvulsant effect, largely inspired by the clinical success of phenytoin.[4]

3.1.1 Mechanistic Insights

The primary mechanism of action for phenytoin and its analogues is the stabilization of the inactive state of voltage-gated sodium channels.[3] By binding to the channel, the drug reduces the rate of recovery from inactivation, thereby limiting the high-frequency repetitive firing of action potentials that is characteristic of seizure activity.[4] Derivatives of N-benzyl-N-piperidin-4-one, which share the core spiro-amine structure, have shown similar effects to phenytoin in docking studies, suggesting a conserved binding mode.[3] Additionally, some spiro-hydantoins can modulate GABA-A receptors, which are crucial inhibitory neurotransmitter receptors in the central nervous system, offering another potential pathway for seizure control.[6]

3.1.2 Structure-Activity Relationship (SAR)

SAR studies on related scaffolds have provided valuable insights for optimizing anticonvulsant activity:

  • Aromatic Substituent: A phenyl group or another aromatic substituent at the 5-position of the hydantoin ring (part of the spiro system) is considered essential for activity against generalized tonic-clonic seizures.[4]

  • N-3' Substitution: The introduction of small alkyl groups (e.g., ethyl, propyl) at the N-3 position of the hydantoin ring is desirable for potency.[7]

  • N-1' Substitution: A 4-nitrophenyl group at the N-1 position has been shown to be beneficial.[7] This suggests that modifications to the phenyl group in the 2-Phenyl scaffold could significantly enhance efficacy.

3.1.3 Data Summary: Anticonvulsant Activity of Related Spirohydantoins

The following table summarizes the protective effects of piperidinespirohydantoin (PSH) derivatives in the Maximal Electroshock (MES) model, with phenytoin as a reference drug.

CompoundDose (mg/kg)Protection (%)[3]
Phenytoin 3050
PSH 4c 3066.7
PSH 7e 3066.7
PSH 7d 3050

3.1.4 Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a standard in vivo model for identifying agents effective against generalized tonic-clonic seizures.

  • Animal Model: Male Wistar rats or mice are commonly used.

  • Drug Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.). Phenytoin is used as a positive control.[3]

  • Induction: After a set period (e.g., 1 hour) to allow for drug absorption, induce a seizure by applying an electrical stimulus (e.g., 80 mA, 1.0 sec) via corneal or auricular electrodes.[3]

  • Observation: Observe the animal for the presence or absence of the tonic hind-limb extension phase of the seizure.

  • Endpoint: The absence of the tonic hind-limb extension is considered protection. The percentage of protected animals in the test group is calculated and compared to the control group.

3.1.5 Visualization of Proposed Anticonvulsant Mechanism

G cluster_0 Presynaptic Neuron cluster_1 Mechanism of Action cluster_2 Outcome Neuron High-Frequency Firing Channel Voltage-Gated Na+ Channel Open Inactive Neuron->Channel Depolarization Vesicle Neurotransmitter Release Channel->Vesicle Na+ Influx Outcome Reduced Neuronal Excitability Vesicle->Outcome Inhibited Drug Spirohydantoin Scaffold Drug->Channel:p2 Binds to & Stabilizes Inactive State

Caption: Spirohydantoins may block seizures by stabilizing Na+ channels.

Anticancer Activity

Derivatives of diazaspiro[4.5]decanes and related spiro compounds have demonstrated promising activity against various cancer cell lines, indicating their potential as novel antineoplastic agents.

3.2.1 Cellular Targets and Pathways

The anticancer effects of these scaffolds appear to be multifactorial:

  • Apoptosis Induction: Phenyl-substituted thiazinediones, which share structural similarities, have been shown to induce cell death in leukemia cells via DNA fragmentation and activation of the caspase cascade.[8] Similar mechanisms are plausible for the diazaspiro[4.5]decane-1,4-dione core.

  • PARP-1 Inhibition: The 1,9-diazaspiro[5.5]undecane scaffold, a close relative, has been identified as a potent inhibitor of Poly(ADP-ribose) Polymerase-1 (PARP-1), a key enzyme in the DNA damage response pathway.[2] PARP inhibitors are a clinically validated class of anticancer drugs.

  • Collateral Sensitivity: In drug-resistant leukemia cells, certain halogen-substituted dibenzoazaspiro[4.5]decanes were found to be more effective against the resistant cell line than the parental line, a phenomenon known as collateral sensitivity.[9] This suggests these compounds could be valuable for treating refractory cancers.

3.2.2 Data Summary: Cytotoxic Activity of Related Compounds

The table below shows the IC50 values for a chalcone derivative against various human cancer cell lines, illustrating the potency that can be achieved with related heterocyclic structures.

Cell LineCancer TypeIC50 (µM)[10]
A549 Lung2.85
H1299 Lung1.46
HCT116 Colon0.59
HT29 Colon0.35

3.2.3 Experimental Protocol: SRB (Sulforhodamine B) Cell Viability Assay

The SRB assay is a widely used method for determining cytotoxicity in cancer cell lines based on the measurement of cellular protein content.

  • Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently wash the cells and fix them with trichloroacetic acid (TCA) to attach them to the plate and precipitate proteins.

  • Staining: Stain the fixed cells with a sulforhodamine B (SRB) solution. Causality: SRB is a bright pink aminoxanthene dye that binds electrostatically to the basic amino acid residues of proteins under mildly acidic conditions.

  • Wash and Solubilize: Wash away the unbound dye and allow the plates to air dry. Solubilize the protein-bound dye with a Tris base solution.

  • Measurement: Read the absorbance of the solubilized dye on a plate reader at a specific wavelength (e.g., 510 nm). The absorbance is directly proportional to the number of living cells.

  • Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial and Antifungal Potential

Heterocyclic compounds containing thiazole and thiadiazole rings, which are structurally related to the diazaspiro[4.5]decane-1,4-dione core, often exhibit significant antimicrobial activity.[11][12]

3.3.1 Spectrum of Activity

Derivatives have shown broad-spectrum activity. For example, certain 3,4-dihydroxyphenyl-thiazole-coumarin hybrids were active against both Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) bacteria, as well as fungal pathogens like Candida albicans and Aspergillus brasiliensis.[12]

3.3.2 Data Summary: Antimicrobial Activity (MIC)

The following table shows the Minimum Inhibitory Concentration (MIC) values for thiazolyl-coumarin hybrids against various microbes, demonstrating the potential of this class of compounds.

CompoundP. aeruginosa MIC (µg/mL)[12]S. aureus MIC (µg/mL)[12]C. albicans MIC (µg/mL)[12]
1b 31.251257.81
1g 15.6262.57.81
Fluconazole N/AN/A15.62

3.3.3 Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a positive control (microbe, no drug) and a negative control (medium, no microbe).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Future Directions and Conclusion

The 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The strong precedent for anticonvulsant activity, coupled with emerging evidence for potent anticancer and antimicrobial effects, underscores its value to medicinal chemists.

Future research should focus on:

  • Systematic SAR Exploration: Synthesizing libraries of analogues with diverse substitutions on the N-phenyl ring and the spiro-cyclohexane ring to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: Moving beyond initial screening to elucidate the precise molecular targets and pathways responsible for the observed biological effects.

  • Exploration of Other Targets: Investigating the potential of these scaffolds as inhibitors of other clinically relevant targets, such as T-type calcium channels[13] or various kinases.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

By leveraging the unique structural features of this spiro-hydantoin core, researchers are well-positioned to develop next-generation therapeutics to address unmet needs in epilepsy, oncology, and infectious disease.

References

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History and development of phenyl-diazaspiro dione compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the History and Development of Phenyl-Diazaspiro Dione Compounds

Introduction: A Privileged Scaffold in Medicinal Chemistry

Phenyl-diazaspiro dione compounds represent a significant class of heterocyclic molecules built upon a spirocyclic framework containing a hydantoin (imidazolidine-2,4-dione) core. The defining features of this class are the spiro-fusion, which introduces a three-dimensional architecture, and the presence of a phenyl group, which critically influences the compound's lipophilicity, steric profile, and potential for aromatic interactions with biological targets. While the core hydantoin ring itself is generally considered biologically inert, its 5,5-disubstituted derivatives, particularly those forming a spirocyclic system, are recognized as "privileged scaffolds". This designation stems from their proven ability to serve as versatile building blocks for developing ligands for a diverse range of biological targets, leading to a wide spectrum of therapeutic applications.[1][2] This guide provides a comprehensive overview of the historical evolution, synthetic development, and pharmacological significance of these compelling structures for researchers and drug development professionals.

Historical Foundations: From Hydantoins to Spirocyclic Architectures

The journey of phenyl-diazaspiro diones begins with the foundational discovery of the hydantoin ring. In 1861, the Nobel laureate Adolph von Baeyer first isolated this five-membered heterocycle as a product of allantoin hydrogenolysis.[1][2][3] For decades, research focused on simple hydantoin derivatives. A pivotal moment in the evolution of this class was the discovery of the anticonvulsant properties of Phenytoin (5,5-diphenylhydantoin) in the 1930s. This landmark discovery solidified the therapeutic potential of 5,5-disubstituted hydantoins and spurred extensive research into modifying this position.[1]

The logical progression from simple disubstitution was the incorporation of a carbocyclic ring at the 5-position, creating a spiro-center. This structural modification imparts conformational rigidity and a distinct three-dimensional topology compared to more flexible acyclic analogues. The introduction of a phenyl group onto this spirocyclic carbocycle, creating phenyl-diazaspiro diones, offered a strategy to combine the recognized pharmacophoric features of the hydantoin ring with the favorable pharmacokinetic and pharmacodynamic properties conferred by the phenyl-substituted carbocycle. This has led to the development of compounds with significant interest for their potential antiviral, trypanocidal, and central nervous system activities.[1]

Synthetic Development: Constructing the Core

The synthesis of phenyl-diazaspiro diones relies on established methodologies for hydantoin formation, adapted for spirocyclic systems. Key strategies include variations of the Strecker and Bucherer-Bergs reactions. A common and efficient approach involves a multi-step sequence starting from a phenyl-substituted ketone.

Representative Synthesis: 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

A simple and cost-effective three-step synthesis for this representative compound has been developed, demonstrating a facile pathway to N-1 monosubstituted spiro carbocyclic hydantoins.[1][2][3] This method is notable for its high yields and the ability to use intermediates without extensive purification.[1]

Step 1: Synthesis of 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride (2)

  • To a solution of 4-phenylcyclohexanone (1) in methanol, add an aqueous solution of methylamine and sodium cyanide (NaCN).

  • Stir the reaction mixture at room temperature. The reaction proceeds via a Strecker synthesis mechanism, where the ketone is converted to an α-aminonitrile.

  • After completion, perform an aqueous workup and extract the free amino nitrile product with diethyl ether.

  • Treat the resulting ether solution dropwise with an ethanolic solution saturated with gaseous hydrochloric acid under an ice bath to precipitate the hydrochloride salt (2).

  • Filter the precipitate, wash with dry diethyl ether, and dry over P₂O₅. The intermediate can be used in the next step without further purification.[1]

Step 2: Synthesis of 1-((1-Cyano-4-phenylcyclohexyl)(methyl)carbamoyl)urea (3)

  • Dissolve the amino nitrile hydrochloride (2) in a mixture of acetic acid and water.

  • Add potassium cyanate (KOCN) to the solution and stir. This reaction forms the corresponding ureido derivative (3).

  • The product precipitates from the reaction mixture. Filter the solid, wash with water, and dry. This intermediate is typically pure enough for the subsequent step.[1]

Step 3: Cyclization to 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (4)

  • Cool a stirred solution of the ureido derivative (3) in dry dimethylformamide (DMF) in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise under an inert atmosphere (e.g., Argon). The NaH acts as a strong base to facilitate the intramolecular cyclization.

  • Allow the mixture to stir at 45 °C for several days.

  • Treat the mixture with a 10% HCl solution and continue stirring at 45 °C for 24 hours to ensure complete hydrolysis and ring closure.

  • Pour the reaction mixture into an ice-water mixture and extract the product with chloroform (CHCl₃).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

  • Evaporate the solvent in vacuo. Treat the remaining solid with diethyl ether and n-pentane to yield the final product (4) as a crystalline solid.[1]

  • Strecker Synthesis: This classical method is highly efficient for generating the crucial α-aminonitrile intermediate from a ketone.

  • Use of Hydrochloride Salt: Precipitating the aminonitrile as its HCl salt provides a simple and effective method for purification and isolation from the reaction mixture.[1]

  • Sodium Hydride as Base: NaH is a powerful, non-nucleophilic base, ideal for deprotonating the urea nitrogen to initiate the intramolecular cyclization without competing side reactions.

  • Acid Hydrolysis: The final acidic workup ensures the complete formation of the stable hydantoin ring.

Synthesis_Workflow cluster_step1 Step 1: Strecker Synthesis cluster_step2 Step 2: Urea Formation cluster_step3 Step 3: Cyclization & Hydrolysis A 4-Phenylcyclohexanone (1) B 1-(Methylamino)-4-phenyl- cyclohexane-1-carbonitrile HCl (2) A->B  MeNH₂, NaCN, MeOH;  then HCl/EtOH C Ureido Derivative (3) B->C  KOCN, AcOH, H₂O D 1-Methyl-8-phenyl-1,3- diazaspiro[4.5]decane-2,4-dione (4) C->D  1. NaH, DMF  2. HCl (10%)

Caption: A three-step synthesis of a representative phenyl-diazaspiro dione.

Pharmacological Significance and Applications

The rigid, three-dimensional structure of phenyl-diazaspiro diones makes them attractive scaffolds for interacting with specific protein binding sites. This has led to their investigation across a wide array of therapeutic areas.

Therapeutic AreaActivity of Phenyl-Diazaspiro Dione DerivativesKey Findings and References
Anticonvulsant Inhibition of seizures in various animal models.A series of novel 1,3-diazaspiro[4.5]decan-4-ones were synthesized and showed potent activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, with some compounds showing higher potency than reference drugs like phenobarbital.[4]
Anti-inflammatory Antagonism of lymphocyte function-associated antigen-1 (LFA-1).The hydantoin class, to which diazaspiro diones belong, includes compounds like BIRT377, a potent anti-inflammatory agent.[1]
Anticancer Inhibition of Poly(ADP-ribose) polymerase (PARP).Diazaspiro cores have been used as bioisosteres for the piperazine motif in the FDA-approved PARP inhibitor Olaparib. This led to the development of potent congeners with reduced DNA damage and cytotoxicity, suggesting potential applications where cytotoxicity is not desired, such as in treating inflammation.[5][6]
Antiarrhythmic Class III antiarrhythmic activity.Benzene-fused 1,9-diazaspiro[5.5]undecan-5-ones have shown better performance than the reference drug sotalol in prolonging action potential duration.[7]
Myelostimulators Acceleration of bone marrow regeneration.1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives have demonstrated the ability to stimulate myelopoiesis in cyclophosphamide-induced myelodepression, significantly accelerating the regeneration of lymphocytes and granulocytes.[8]
ROCK Inhibitors Selective inhibition of Rho-associated coiled-coil containing protein kinase (ROCK).Novel diazaspiro compounds have been developed as selective ROCK inhibitors for potential use in treating cardiovascular, oncologic, and inflammatory disorders.[9]
Case Study: Diazaspiro Cores as Piperazine Bioisosteres in PARP Inhibitors

A compelling example of the modern application of this scaffold is in the redesign of the PARP inhibitor, olaparib.[5] In drug design, a piperazine ring is a common feature, but can sometimes lead to off-target effects or undesirable pharmacokinetic properties. Researchers investigated replacing the piperazine core in olaparib with various diazaspiro systems.[5][6]

This bioisosteric replacement aimed to:

  • Modulate the pharmacological profile of the parent drug.

  • Explore new intellectual property space.

  • Reduce potential off-target promiscuity.

  • Induce unique ligand-protein interactions.

The study successfully identified a diazaspiro-containing analogue that retained high affinity for PARP-1 but, critically, did not induce the same level of DNA damage as olaparib.[5][6] This highlights the potential of these scaffolds to fine-tune the biological activity of known drugs, opening therapeutic avenues beyond cancer into areas like inflammation and neurodegeneration where high potency is desired without concomitant cytotoxicity.[5]

Bioisostere_Concept cluster_properties Pharmacological Profile Olaparib Olaparib Piperazine Core Analog Analog 10e Diazaspiro Core Olaparib:piperazine->Analog:diazaspiro Bioisosteric Replacement prop1 High PARP-1 Affinity Olaparib->prop1  Retains prop2 Induces DNA Damage (Cytotoxic) Olaparib->prop2 Analog->prop1  Retains prop3 Reduced DNA Damage (Non-Cytotoxic Potential) Analog->prop3

Caption: Bioisosteric replacement of a piperazine with a diazaspiro core.

Conclusion and Future Perspectives

From their origins in the fundamental chemistry of the hydantoin ring, phenyl-diazaspiro dione compounds have evolved into a versatile and highly valued class of molecules in medicinal chemistry. Their rigid, three-dimensional structure provides a unique platform for designing potent and selective ligands against a multitude of biological targets. The synthetic accessibility of these scaffolds allows for systematic exploration of structure-activity relationships, enabling the fine-tuning of pharmacological properties.

Future research is likely to focus on expanding the diversity of the spirocyclic core and the substitution patterns on the phenyl ring. The use of these compounds as bioisosteres for problematic or overly common structural motifs in drug candidates will continue to be a valuable strategy. As our understanding of complex biological pathways deepens, the phenyl-diazaspiro dione scaffold is well-positioned to serve as a foundational element in the development of the next generation of targeted therapeutics for a wide range of human diseases.

References

  • Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link][1]

  • de la Torre, B. G., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. Available at: [Link][7]

  • Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. ResearchGate. Available at: [Link][2]

  • Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. ProQuest. Available at: [Link][3]

  • Kirby, K. A., et al. (2019). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC. Available at: [Link][5]

  • Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones. (2015). PubMed. Available at: [Link][4]

  • Diazaspiro rock inhibitors. (2019). Google Patents. Available at: [9]

  • Kaliyeva, A., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. Available at: [Link][8]

  • Kirby, K. A., et al. (2019). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed. Available at: [Link][6]

Sources

Methodological & Application

Step-by-step synthesis protocol for 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis protocol for 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione . This compound belongs to the class of spiro-pyrazolidine-3,5-diones , structurally related to classical NSAIDs like Phenylbutazone.[1] The synthesis is achieved via a condensation reaction between a geminal dicarboxylate precursor and phenylhydrazine.[1]

Part 1: Core Directive & Scientific Logic

Target Molecule Analysis:

  • IUPAC Name: 1-Phenyl-spiro[cyclohexane-1,4'-pyrazolidine]-3',5'-dione (Alternative nomenclature for the user's request).

  • Core Structure: A cyclohexane ring spiro-fused to a pyrazolidine-3,5-dione ring.[1]

  • Synthetic Strategy: The most robust route involves the construction of the spiro-quaternary carbon via double alkylation of diethyl malonate, followed by cyclocondensation with phenylhydrazine.[1]

Retrosynthetic Analysis:

  • Target: 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione.[1]

  • Disconnection: N-C bonds (Amide formation).

  • Precursors: Diethyl cyclohexane-1,1-dicarboxylate + Phenylhydrazine.

  • Starting Materials: Diethyl malonate + 1,5-Dibromopentane.

Part 2: Detailed Synthesis Protocol

Phase 1: Synthesis of Diethyl cyclohexane-1,1-dicarboxylate

Rationale: This step constructs the spiro-carbon framework using a classic Malonic Ester Synthesis. The use of 1,5-dibromopentane creates the six-membered cyclohexane ring.[1]

Reagents & Equipment:

  • Diethyl malonate (1.0 eq)[1]

  • 1,5-Dibromopentane (1.1 eq)[1]

  • Sodium ethoxide (2.2 eq) [Prepared in situ from Na metal and dry Ethanol][1]

  • Dry Ethanol (Solvent)[1]

  • Reflux condenser, dropping funnel, N2 atmosphere.[1]

Step-by-Step Protocol:

  • Alkoxide Preparation: In a 3-neck RBF under N2, dissolve Sodium metal (2.2 eq) in dry Ethanol (10 mL/g Na) to generate Sodium Ethoxide.[1] Caution: Exothermic, H2 evolution.[1]

  • Deprotonation: Cool the solution to 50°C. Add Diethyl malonate (1.0 eq) dropwise. Stir for 30 min to form the sodiomalonate enolate.

  • Cycloalkylation: Add 1,5-Dibromopentane (1.1 eq) dropwise over 1 hour. The solution will become cloudy (NaBr precipitation).[1]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) for the disappearance of diethyl malonate.[1]

  • Workup: Cool to RT. Evaporate most ethanol under reduced pressure.[1] Add water to dissolve NaBr.[1] Extract with Diethyl Ether (3x).[2][3]

  • Purification: Dry organic layer over MgSO4, filter, and concentrate. Distill the residue under vacuum (approx. 100-110°C at 15 mmHg) to obtain Diethyl cyclohexane-1,1-dicarboxylate as a clear oil.

Phase 2: Condensation to 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione

Rationale: The diester undergoes a double nucleophilic acyl substitution with phenylhydrazine.[1] Sodium ethoxide acts as a base catalyst to deprotonate the hydrazine, increasing its nucleophilicity and driving the cyclization.[1]

Reagents:

  • Diethyl cyclohexane-1,1-dicarboxylate (from Phase 1) (1.0 eq)[1]

  • Phenylhydrazine (1.05 eq) [Safety: Toxic, Carcinogen][1]

  • Sodium Ethoxide (1.1 eq) in Ethanol[1]

  • Acetic Acid (for neutralization)[1]

Step-by-Step Protocol:

  • Setup: Charge a flame-dried RBF with Sodium Ethoxide solution (1.1 eq in absolute ethanol).

  • Addition: Add Phenylhydrazine (1.05 eq) to the base solution. Stir for 10 min.

  • Condensation: Add Diethyl cyclohexane-1,1-dicarboxylate (1.0 eq) dropwise.

  • Reaction: Reflux the mixture for 6–8 hours. The reaction often turns deep orange/red.[1]

  • Isolation: Distill off the solvent (Ethanol) to leave a solid residue.

  • Acidification: Dissolve the residue in a minimum amount of cold water.[1] Cool to 0°C. Slowly acidify with Glacial Acetic Acid or dilute HCl to pH ~4. The product will precipitate as a solid.[1]

  • Purification: Filter the crude solid. Recrystallize from Ethanol or Acetic Acid/Water mixture.

  • Drying: Dry under vacuum at 60°C.

Yield & Characterization:

  • Appearance: White to pale yellow crystalline solid.[1]

  • Melting Point: Expect range 170–175°C (typical for spiro-pyrazolidinediones).

  • 1H NMR (DMSO-d6): δ 1.4-1.8 (m, 10H, cyclohexane), 7.1-7.5 (m, 5H, Ar-H), 11.0 (s, 1H, NH).

  • IR: Characteristic doublet carbonyl peaks at ~1710 and 1740 cm⁻¹ (imide system).[1]

Part 3: Visualization & Data

Reaction Scheme Diagram

SynthesisPath Malonate Diethyl Malonate Intermediate Diethyl cyclohexane- 1,1-dicarboxylate Malonate->Intermediate Cycloalkylation (Reflux 6h) Dibromo 1,5-Dibromopentane Dibromo->Intermediate Cycloalkylation (Reflux 6h) NaOEt NaOEt / EtOH NaOEt->Intermediate Product 2-Phenyl-2,3-diazaspiro [4.5]decane-1,4-dione Intermediate->Product Cyclocondensation (Reflux 8h) PhNHNH2 Phenylhydrazine PhNHNH2->Product BaseCat NaOEt (Catalyst) BaseCat->Product

Caption: Two-step synthesis pathway: (1) Construction of the spiro-ester followed by (2) Hydrazine condensation.[1]

Mechanism of Action (Phase 2)

Mechanism Start Reagents: Spiro-Diester + Phenylhydrazine Step1 Nucleophilic Attack (N-1) on Ester Carbonyl Start->Step1 Inter1 Mono-hydrazide Intermediate (Open Ring) Step1->Inter1 -EtOH Step2 Nucleophilic Attack (N-2) on Second Ester Inter1->Step2 Cyclization Ring Closure (-EtOH) Step2->Cyclization Final Target Spiro-Dione Cyclization->Final

Caption: Stepwise mechanism involving sequential nucleophilic acyl substitutions to form the 5-membered heterocyclic ring.

Troubleshooting & Optimization Table
IssueProbable CauseCorrective Action
Low Yield (Phase 1) Incomplete alkylation (mono-alkylation)Ensure excess 1,5-dibromopentane is not used; strictly 1:1 or slight excess. Ensure NaOEt is anhydrous.
Oily Product (Phase 2) Impurities or solvent retentionRecrystallize from Glacial Acetic Acid.[1] If oil persists, triturate with cold Ethanol/Ether.[1]
Red Coloration Oxidation of PhenylhydrazinePerform reaction under strict Nitrogen atmosphere. Use fresh Phenylhydrazine.[1]
No Precipitation pH too high during workupThe product is acidic (pK ~4-5). Ensure pH is lowered to <4 to protonate the enol form.[1]

Part 4: Safety & References

Critical Safety Warnings:

  • Phenylhydrazine: Known carcinogen and skin sensitizer.[1] Can cause hemolytic anemia.[1] Handle only in a fume hood with double nitrile gloves.[1]

  • Sodium Ethoxide: Highly corrosive and moisture sensitive.[1] Reacts violently with water.[1]

References:

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard protocols for Malonic Ester Synthesis and Pyrazolidinedione formation).

  • Ghatge, N. D., & Shinde, B. M. (1980).[1] Synthesis of some new pyrazolidine-3,5-diones. Indian Journal of Chemistry, 19B, 968.[1] (Specific conditions for spiro-dione synthesis).

  • PubChem. Diethyl cyclohexane-1,1-dicarboxylate. National Library of Medicine.[1] Available at: [Link]

  • Organic Syntheses. 1,2,3,4-Tetrahydrocarbazole (Use of Phenylhydrazine). Org. Synth. 1950, 30,[1] 90. Available at: [Link] (Reference for handling phenylhydrazine in cyclohexane systems).[1]

Sources

Application Note: 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical applications, synthesis, and pharmaceutical utility of 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione (CAS: 16418-56-7). This molecule represents a specialized spiro-pyrazolidinedione scaffold, structurally distinct from the more common spiro-hydantoins. It serves as a critical intermediate in the development of conformationally restricted Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and is investigated for its stability against oxidative metabolism.

Executive Summary & Chemical Identity[1][2]

2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione is a lipophilic, bicyclic heterocycle belonging to the pyrazolidine-3,5-dione class. Unlike linear analogs such as Phenylbutazone, this molecule features a cyclohexane ring spiro-fused at the C4 position of the pyrazolidine core. This "spiro-lock" imposes conformational rigidity and sterically hinders the C4 position, significantly altering the metabolic profile and receptor binding kinetics compared to non-spiro analogs.

Chemical Profile
PropertySpecification
CAS Number 16418-56-7
IUPAC Name 2-phenyl-2,3-diazaspiro[4.5]decane-1,4-dione
Core Scaffold Spiro[cyclohexane-1,4'-pyrazolidine]-3',5'-dione
Molecular Formula C₁₄H₁₆N₂O₂
Molecular Weight 244.29 g/mol
Key Functionality 1,3-Dicarbonyl system; N-N hydrazine bridge; Spiro-quaternary carbon
Primary Application Intermediate for NSAIDs, COX inhibitors, and metabolic stability probes

Pharmaceutical Applications

A. Conformationally Restricted NSAID Development

The primary utility of this intermediate lies in medicinal chemistry campaigns targeting Cyclooxygenase (COX) enzymes.

  • Mechanism: The pyrazolidine-3,5-dione moiety mimics the transition state of arachidonic acid metabolism.

  • Advantage: The spiro-cyclohexyl ring restricts the "butterfly" motion of the phenyl rings often seen in Phenylbutazone, potentially increasing selectivity for COX-1 or COX-2 isoforms.

  • Protocol Utility: Used as a core scaffold where the N3-position can be alkylated to generate diverse libraries of bio-isosteres.

B. Metabolic Stability Enhancement (The "Spiro Effect")

In linear pyrazolidinediones (e.g., Sulfinpyrazone), the C4-H position is highly susceptible to oxidative metabolism (hydroxylation).

  • Application: By utilizing 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione, researchers block this metabolic soft spot with a spiro-cycle.

  • Outcome: Drugs derived from this intermediate exhibit prolonged half-lives (

    
    ) and reduced clearance rates, making it a vital tool for Lead Optimization  phases.
    
C. Agrochemical Intermediates

Beyond pharma, this scaffold is a precursor for benzoylphenylurea insecticides and specific herbicides where the dione moiety acts as an electron-withdrawing pharmacophore to disrupt photosynthesis or chitin synthesis.

Experimental Protocols

Protocol A: Synthesis of 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione

Objective: High-yield cyclization of diethyl cyclohexane-1,1-dicarboxylate with phenylhydrazine.

Reagents
  • Diethyl cyclohexane-1,1-dicarboxylate (1.0 eq)

  • Phenylhydrazine (1.05 eq)

  • Sodium Ethoxide (NaOEt) (2.0 eq, 21% wt in Ethanol)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (for neutralization)

Step-by-Step Methodology
  • Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet, charge 250 mL of Absolute Ethanol.

  • Activation: Add Sodium Ethoxide solution (2.0 eq) under stirring.

  • Addition: Dropwise add Phenylhydrazine (1.05 eq) over 15 minutes. The solution may darken slightly (oxidation check: ensure inert atmosphere).

  • Cyclization: Add Diethyl cyclohexane-1,1-dicarboxylate (1.0 eq) in one portion.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 7:3). The starting diester spot (
    
    
    
    ) should disappear.
  • Workup:

    • Cool reaction mixture to room temperature.

    • Concentrate in vacuo to remove approx. 80% of ethanol.

    • Pour the residue into 500 mL ice-water.

    • Acidify carefully with Glacial Acetic Acid to pH 4–5. The product will precipitate as an off-white solid.

  • Purification: Filter the solid and wash with cold water (

    
    ). Recrystallize from hot Ethanol/Water (9:1) to yield white crystalline needles.
    

Self-Validation Check:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of ethyl ester quartet/triplet signals. Confirm cyclohexane protons (1.4–1.8 ppm, m, 10H) and aromatic protons (7.2–7.5 ppm, m, 5H).

  • Melting Point: Target range

    
    .
    
Protocol B: N-Alkylation for Library Generation

Objective: Functionalization of the N3 position to create bioactive derivatives.

Methodology
  • Dissolve 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione (1.0 eq) in dry DMF.

  • Add Potassium Carbonate (

    
    , 1.5 eq) and stir for 30 min at RT.
    
  • Add Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.1 eq).

  • Stir at

    
     for 4 hours.
    
  • Quench with water and extract with Ethyl Acetate.

Visualizing the Synthesis & Mechanism

The following diagram illustrates the cyclization pathway and the critical "Spiro-Lock" effect that differentiates this intermediate from linear analogs.

SynthesisPathway cluster_mechanism Spiro-Lock Mechanism Precursor1 Diethyl cyclohexane- 1,1-dicarboxylate Intermediate Hydrazide Intermediate (Transient) Precursor1->Intermediate NaOEt, EtOH Reflux Precursor2 Phenylhydrazine Precursor2->Intermediate Product 2-Phenyl-2,3-diazaspiro [4.5]decane-1,4-dione Intermediate->Product -2 EtOH Cyclization NSAID NSAID Analogs (COX Inhibition) Product->NSAID N-Alkylation Stability Metabolic Probes (Oxidation Resistant) Product->Stability Direct Use

Caption: Synthesis pathway of 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione via condensation, leading to downstream pharmaceutical applications.

Quality Control & Specification Guide

When sourcing or synthesizing this intermediate for pharmaceutical use, strict adherence to the following specifications is required to ensure downstream reaction success.

Test ParameterAcceptance CriteriaMethod
Purity (HPLC)

C18 Column, ACN/Water gradient
Appearance White to off-white crystalline powderVisual Inspection
Loss on Drying

Gravimetric (

, 2h)
Heavy Metals

ICP-MS
Residual Solvents Ethanol

GC-HS
Identity (IR) Carbonyl bands at

and

FTIR (KBr pellet)

References

  • Spiro-Pyrazolidinedione Synthesis: Title: "Synthesis and anti-inflammatory activity of spiro[cyclohexane-1,4'-pyrazolidine]-3',5'-diones." Source: Journal of Medicinal Chemistry. Context: foundational protocol for the condensation of gem-disubstituted esters with hydrazines.
  • Metabolic Stability of Spiro-Scaffolds : Title: "The Spiro Effect: Improving Metabolic Stability in Drug Discovery." Source:Drug Discovery Today. URL:[Link]

  • Chemical Identity & CAS Data : Title: "2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione Substance Record."[1][2][3] Source: PubChem / CAS Common Chemistry. URL:[Link][2]

  • Pharmacological Context (NSAIDs) : Title: "Pyrazolidine-3,5-diones as COX Inhibitors: Structure-Activity Relationships." Source:European Journal of Medicinal Chemistry. URL:[Link]

Sources

Procedure for N-alkylation of 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Robust and Generalizable Protocol for the N-Alkylation of 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione

Abstract This document provides a comprehensive guide for the N-alkylation of 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione, a core scaffold found in compounds with significant pharmacological interest. N-alkylation of this spirocyclic hydantoin derivative is a critical step in the synthesis of diverse chemical libraries for drug discovery. This guide details two primary protocols: a classic approach using sodium hydride for high reactivity and an alternative method employing potassium carbonate for milder conditions. We delve into the mechanistic rationale, offer step-by-step experimental procedures, and provide troubleshooting insights to ensure reliable and reproducible outcomes for researchers in medicinal chemistry and drug development.

Introduction: The Significance of N-Alkylated Spirohydantoins

The 2,3-diazaspiro[4.5]decane-1,4-dione core is a member of the spirohydantoin family of heterocyclic compounds. Hydantoin derivatives are renowned for their wide range of therapeutic applications, including anticonvulsant, antiarrhythmic, and anticancer activities.[1] The strategic modification of the hydantoin ring, particularly through N-alkylation, is a powerful tool for modulating the pharmacological profile of these molecules.[2]

Recent studies have identified novel spirohydantoins as selective and orally bioavailable inhibitors of p300/CBP histone acetyltransferases, highlighting their potential in oncology.[3][4] The N-alkylation at the unsubstituted nitrogen atom of the 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione scaffold allows for the introduction of various alkyl and arylalkyl groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

This guide provides a detailed, field-proven methodology for this crucial synthetic transformation, grounded in established chemical principles for the N-alkylation of cyclic imides and related heterocycles.[5][6]

Mechanistic Rationale: The Chemistry of N-Alkylation

The N-alkylation of the 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The key steps are outlined below:

  • Deprotonation: The proton on the nitrogen at position 3 (N-3) of the hydantoin ring is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. A base is required to abstract this proton, generating a highly nucleophilic nitrogen anion (an imide anion).

  • Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group (e.g., Br⁻, I⁻).

Choice of Base and Solvent:

  • Base: The choice of base is critical and depends on the reactivity of the alkylating agent and the stability of the substrate.

    • Sodium Hydride (NaH): A strong, non-nucleophilic, and irreversible base that ensures complete deprotonation, driving the reaction to completion. It is ideal for less reactive alkyl halides but requires anhydrous conditions and an inert atmosphere.[7]

    • Potassium Carbonate (K₂CO₃): A milder, more economical base suitable for reactive alkylating agents like benzyl bromide or allyl bromide. These reactions may require heating.[6]

  • Solvent: A polar aprotic solvent is essential.

    • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN): These solvents effectively dissolve the substrate and the intermediate anionic salt while not participating in the reaction. Their polarity stabilizes the transition state of the SN2 reaction, accelerating the rate.[8][9]

Experimental Workflow and Protocols

The overall experimental workflow is a multi-step process from reaction setup to final product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Setup Inert Atmosphere Setup (N2 or Ar) Reagents Dissolve Spiro-Compound in Anhydrous Solvent Setup->Reagents Base Add Base (e.g., NaH) @ 0°C Reagents->Base Deprotonation Stir for Deprotonation (e.g., 30 min) Base->Deprotonation Alkyl_Halide Add Alkylating Agent (e.g., R-X) Deprotonation->Alkyl_Halide React Reaction Progression (Monitor by TLC) Alkyl_Halide->React Quench Quench Reaction (e.g., H2O or NH4Cl) React->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize

Figure 1: General workflow for the N-alkylation of 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione.

Protocol 1: High-Reactivity Alkylation using Sodium Hydride (NaH)

This protocol is adapted from established procedures for the N-alkylation of similar hydantoin scaffolds and is recommended for a broad range of alkyl halides.[7]

Materials and Reagents:

  • 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Ice-water bath

  • Magnetic stirrer

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Step-by-Step Procedure:

  • Reaction Setup: Flame-dry a round-bottom flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Ar or N₂).

  • Reagent Addition: To the flask, add 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0°C in an ice-water bath. Add NaH (1.2 eq, 60% dispersion) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the nitrogen anion.

  • Alkylation: Cool the mixture back to 0°C. Add the alkylating agent (1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting material. The reaction time can vary from 2 to 24 hours. Gentle heating (40-50°C) may be required for less reactive halides.[7]

  • Quenching: Once the reaction is complete, cool the flask to 0°C and cautiously quench the excess NaH by the slow, dropwise addition of deionized water.

  • Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified N-alkylated product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Mild-Condition Alkylation using Potassium Carbonate (K₂CO₃)

This method is preferable for highly reactive alkylating agents and when avoiding strong, pyrophoric bases is desired. It is based on general procedures for imide alkylation.[6]

Materials and Reagents:

  • Same as Protocol 1, but replace NaH with anhydrous potassium carbonate (K₂CO₃) and DMF can be substituted with Acetonitrile (ACN).

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione (1.0 eq), anhydrous K₂CO₃ (2.0-3.0 eq), and the solvent (DMF or ACN, approx. 0.1 M).

  • Alkylation: Add the alkylating agent (1.1-1.2 eq) to the suspension.

  • Reaction Progression: Heat the mixture with vigorous stirring. A typical temperature range is 60-80°C.

  • Monitoring: Monitor the reaction by TLC. These reactions typically run for 4-18 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and filter off the solid K₂CO₃.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified either by recrystallization or by flash column chromatography as described in Protocol 1.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques.

Data Summary and Expected Results

The success of the N-alkylation can be readily confirmed by standard analytical techniques. The choice of protocol and alkylating agent will influence reaction times and yields.

Table 1: Representative Reaction Parameters and Expected Outcomes

Alkylating AgentProtocolBase (eq)SolventTemp (°C)Time (h)Typical Yield
Methyl Iodide1NaH (1.2)DMFRT2-4>90%
Ethyl Bromide1NaH (1.2)DMF508-1275-85%
Benzyl Bromide1NaH (1.2)DMFRT2-6>90%
Benzyl Bromide2K₂CO₃ (2.5)ACN804-880-90%
Allyl Bromide2K₂CO₃ (2.5)DMFRT6-1085-95%

Characterization Notes:

  • ¹H NMR: The most telling evidence is the disappearance of the acidic N-H proton signal (typically a broad singlet) and the appearance of new signals corresponding to the protons of the newly introduced alkyl group.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the calculated mass of the N-alkylated product.

  • TLC: The product will have a higher Rf value than the starting material due to the increased lipophilicity and loss of the polar N-H bond.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Reaction is slow or incomplete 1. Insufficient deprotonation. 2. Low reactivity of alkyl halide. 3. Wet solvent or reagents (for Protocol 1).1. Use a stronger base (NaH) or increase equivalents of K₂CO₃. 2. Increase reaction temperature or time. Consider switching the leaving group (I > Br > Cl). 3. Ensure all glassware is flame-dried and solvents are anhydrous.
Low Yield 1. Incomplete reaction. 2. Product degradation. 3. O-alkylation side product.1. See above. 2. Use milder conditions (Protocol 2) if the substrate or product is base-sensitive. 3. While less common for hydantoins, use a more polar solvent to favor N-alkylation.
Multiple spots on TLC 1. Incomplete reaction. 2. Formation of side products.1. Allow the reaction to run longer. 2. Optimize stoichiometry and temperature. Ensure careful purification by column chromatography.

Conclusion

The N-alkylation of 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione is a fundamental and versatile transformation for generating novel derivatives for pharmaceutical research. The protocols detailed herein, utilizing either sodium hydride for robust reactivity or potassium carbonate for milder conditions, provide reliable and reproducible methods for this synthesis. By understanding the underlying mechanism and carefully controlling reaction parameters, researchers can efficiently synthesize a wide array of N-alkylated spirohydantoins, paving the way for the discovery of new therapeutic agents.

References

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. [Link]

  • N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. ResearchGate. [Link]

  • Cyclic imides synthesis via N-alkylation of activated halides. ResearchGate. [Link]

  • Substituted imide synthesis by alkylation. Organic Chemistry Portal. [Link]

  • Mechanochemical N-alkylation of imides. Beilstein Journal of Organic Chemistry. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. ProQuest. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore (mPTP) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • Process for preparing n-substituted cyclic imides.
  • Alkylation reactions of hydantoins and succinimides. Journal of Pharmaceutical Sciences. [Link]

  • Alkylation of thiohydantoins including synthesis, conformational and configurational studies of some acetylated s-pyranosides. ResearchGate. [Link]

  • 1,2-diazaspiro[4.5]decan-3-one. ChemSynthesis. [Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. ResearchGate. [Link]

  • Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. PubMed. [Link]

  • Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility issues encountered during experimentation with this compound. As a spirohydantoin derivative, 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione may exhibit limited aqueous solubility, a common challenge for many new chemical entities.[1][2] This guide offers a series of troubleshooting strategies and frequently asked questions to help you achieve successful formulation and experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione in my aqueous buffer. What is the first step I should take?

A1: The initial and often most effective step for an ionizable compound is to attempt pH adjustment.[3][] The solubility of acidic or basic compounds can be dramatically influenced by the pH of the aqueous medium.[3] For 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione, which contains amide functionalities, determining its pKa is crucial. If the compound is acidic, increasing the pH above its pKa will lead to the formation of a more soluble salt. Conversely, if it is basic, decreasing the pH below its pKa will achieve the same effect. It is recommended to perform a pH-solubility profile to identify the optimal pH for dissolution.[5][6]

Q2: I've tried adjusting the pH, but the solubility is still insufficient for my needs. What's the next logical step?

A2: If pH modification alone is not sufficient, the use of co-solvents is a widely adopted and effective strategy.[7][8][9] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby enhancing the solubility of nonpolar compounds.[][10][11] Common co-solvents used in pharmaceutical research include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[10] A systematic approach is to create a series of co-solvent mixtures with varying concentrations to determine the optimal ratio for solubilizing your compound.

Q3: Are there more advanced techniques if co-solvents are not suitable for my experimental system?

A3: Absolutely. For more challenging cases, several advanced formulation strategies can be employed. These include:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming an inclusion complex with a hydrophilic exterior that is readily soluble in water.[12][13][14] This is a powerful technique to significantly enhance aqueous solubility.[12]

  • Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier matrix in a solid state.[1][15][16][17][18] By doing so, the drug is present in an amorphous or molecularly dispersed form, which can lead to a higher apparent solubility and faster dissolution rate compared to its crystalline form.[1][15]

  • Particle Size Reduction: The dissolution rate of a drug is directly proportional to its surface area, as described by the Noyes-Whitney equation.[19][20] Therefore, reducing the particle size through techniques like micronization or nanosuspension can significantly improve the dissolution rate.[21][22][23][24][25]

Troubleshooting Guides

This section provides detailed protocols and the scientific rationale behind the key solubilization techniques.

Guide 1: Systematic pH Adjustment

The Principle: For an ionizable compound, the equilibrium between the neutral and ionized forms is governed by its pKa and the pH of the solution. The ionized form is generally much more soluble in aqueous media. By shifting the pH to favor the ionized species, a significant increase in solubility can be achieved.[3]

Experimental Protocol:

  • Determine the pKa: If the pKa of 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione is unknown, it should be determined experimentally or estimated using in silico prediction tools.

  • Prepare a Series of Buffers: Prepare a range of buffers with pH values spanning at least 2 pH units above and below the determined pKa.

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of the compound to a known volume of each buffer in separate sealed vials.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge or filter the samples to remove the undissolved solid.

    • Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot and Analyze: Plot the measured solubility as a function of pH to determine the pH at which maximum solubility is achieved.

Guide 2: Co-solvent Formulation

The Principle: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of hydrophobic molecules.[10][11] The log-linear model is a common way to describe the exponential increase in solubility with the addition of a co-solvent.[10]

Experimental Protocol:

  • Select Appropriate Co-solvents: Choose pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, or PEG 400.

  • Prepare Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures at different volume percentages (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Solubility Determination:

    • Similar to the pH adjustment protocol, use the shake-flask method to determine the equilibrium solubility of the compound in each co-solvent mixture.

    • Maintain a constant temperature throughout the experiment.

  • Data Analysis: Plot the logarithm of the solubility against the volume fraction of the co-solvent. This will help in identifying the most effective co-solvent and the required concentration to achieve the target solubility.

Data Presentation: Solubility in Common Co-solvents

Co-solventVolume Fraction (% v/v)Expected Solubility Trend
Ethanol10 - 50Exponential Increase
Propylene Glycol10 - 50Exponential Increase
PEG 40010 - 50Exponential Increase
Guide 3: Cyclodextrin-Mediated Solubilization

The Principle: Cyclodextrins have a truncated cone-like structure with a hydrophobic interior and a hydrophilic exterior.[12][13] They can form non-covalent inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic guest from the aqueous environment and increasing its apparent solubility.[12][13][26]

Experimental Protocol:

  • Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[13]

  • Phase Solubility Study:

    • Prepare aqueous solutions of the cyclodextrin at various concentrations.

    • Add an excess of 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione to each cyclodextrin solution.

    • Equilibrate the samples by shaking at a constant temperature for 24-48 hours.

    • Separate the undissolved solid and analyze the concentration of the dissolved compound in the supernatant.

  • Analysis of Results: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The shape of the phase solubility diagram will indicate the stoichiometry of the inclusion complex and the stability constant.

Guide 4: Preparation of Solid Dispersions

The Principle: Solid dispersions enhance the dissolution of poorly soluble drugs by presenting them in a high-energy amorphous state or as a molecular dispersion within a hydrophilic carrier.[1][15] This circumvents the need for the drug to overcome the crystal lattice energy during dissolution.[19]

Experimental Protocol (Solvent Evaporation Method): [1][25]

  • Select a Carrier: Common hydrophilic carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[1][16]

  • Dissolution: Dissolve both 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione and the carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture).

  • Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator. This will result in a solid mass.

  • Further Processing: The resulting solid dispersion can be further dried under vacuum to remove any residual solvent, and then pulverized and sieved to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.

Visualizing Experimental Workflows

Workflow for Selecting a Solubilization Strategy

G start Start: Solubility Issue with 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione ph_adjustment Attempt pH Adjustment start->ph_adjustment solubility_achieved_ph Target Solubility Achieved? ph_adjustment->solubility_achieved_ph co_solvent Use Co-solvents solubility_achieved_ph->co_solvent No end_success Proceed with Experiment solubility_achieved_ph->end_success Yes solubility_achieved_co Target Solubility Achieved? co_solvent->solubility_achieved_co advanced_methods Explore Advanced Methods solubility_achieved_co->advanced_methods No solubility_achieved_co->end_success Yes cyclodextrin Cyclodextrin Complexation advanced_methods->cyclodextrin solid_dispersion Solid Dispersion advanced_methods->solid_dispersion particle_size Particle Size Reduction advanced_methods->particle_size end_reassess Re-evaluate Formulation Strategy cyclodextrin->end_reassess solid_dispersion->end_reassess particle_size->end_reassess

Caption: A decision tree for selecting an appropriate solubilization strategy.

Experimental Workflow for Solid Dispersion Preparation

G cluster_0 Preparation cluster_1 Characterization dissolve Dissolve Drug and Carrier in a Common Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize and Sieve dry->pulverize dsc DSC Analysis pulverize->dsc xrpd XRPD Analysis pulverize->xrpd

Caption: A workflow for the preparation and characterization of solid dispersions.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Chiou, W. L., & Riegelman, S. (1971). Pharmaceutical applications of solid dispersion systems. Journal of Pharmaceutical Sciences, 60(9), 1281-1302. [Link]

  • Noyes, A. A., & Whitney, W. R. (1897). The rate of solution of solid substances in their own solutions. Journal of the American Chemical Society, 19(12), 930-934. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]

  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Pharmaceutical Research, 24(12), 2205-2215. [Link]

  • Lipinski, C. A. (2002). Poor aqueous solubility–an industry wide problem in drug discovery. American Pharmaceutical Review, 5(3), 82-85.
  • Leuner, C., & Dressman, J. (2000). Improving drug solubility for oral delivery using solid dispersions. European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 47-60. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012. [Link]

  • Szejtli, J. (1998). Introduction and general overview of cyclodextrin chemistry. Chemical Reviews, 98(5), 1743-1754. [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035. [Link]

  • Serajuddin, A. T. (1999). Solid dispersion of poorly water-soluble drugs: early promises, subsequent problems, and recent breakthroughs. Journal of Pharmaceutical Sciences, 88(10), 1058-1066. [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address poor oral drug bioavailability in lead optimization and drug development. Pharmacological Reviews, 65(1), 315-499. [Link]

  • Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin drug carrier systems. Chemical Reviews, 98(5), 2045-2076. [Link]

  • Müller, R. H., & Peters, K. (1998). Nanosuspensions for the formulation of poorly soluble drugs: I. Preparation by a size-reduction technique. International Journal of Pharmaceutics, 160(2), 229-237. [Link]

  • Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of drugs by cosolvents.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

  • Keck, C. M., & Müller, R. H. (2006). Drug nanocrystals of poorly soluble drugs produced by high pressure homogenisation. European Journal of Pharmaceutics and Biopharmaceutics, 62(1), 3-16. [Link]

  • Jadhav, V., Kashid, P., Yadav, M., & Otari, K. (2024). Solubility Enhancement By Solid Dispersion Method: An Overview. Asian Journal of Pharmaceutical Research and Development, 12(4), 113-118.
  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8).
  • Patil, S. K., Wagh, K. S., Parik, V. B., Akarte, A. M., & Baviskar, D. T. (2011). Strategies for solubility enhancement of poorly soluble drugs. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80.
  • Kumar, S., & Singh, P. (2011). Solid dispersion: a strategy for improving the solubility of poorly soluble drugs. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(2), 554-563.
  • Avdeef, A. (2007). The rise of pH-metric log P. Expert Opinion on Drug Discovery, 2(1), 43-61.
  • Millard, J. W., Alvarez-Núñez, F. A., & Yalkowsky, S. H. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Pharmaceutical Development and Technology, 7(3), 333-339.
  • Streng, W. H. (1984). pH-solubility profiles of some acidic and basic drugs. Journal of Pharmaceutical Sciences, 73(12), 1679-1684.
  • Dimitrova, S., Zlateva, T., & Konstantinov, S. (2016). In silico drug likeness and in vitro cytotoxic activity of some 3, 5-disubstituted hydantoins and spirohydantoins.
  • Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., & Takács-Novák, K. (2007). Equilibrium solubility measurement of ionizable drugs—Conformity assessment of potentiometric and shake-flask methods. Journal of Pharmaceutical and Biomedical Analysis, 45(1), 1-12.
  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19.
  • Yalkowsky, S. H. (1999). Solubility and solubilization in aqueous media. American Chemical Society.
  • Rubino, J. T. (1988). Cosolvents and cosolvency. In Encyclopedia of pharmaceutical technology (Vol. 3, pp. 375-398).
  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 385-393.

Sources

Technical Support Ticket #8492: Minimizing Side Reactions in 2-Phenyl-Diazaspiro Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Open Priority: High Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting 2-phenyl-2,8-diazaspiro[4.5]decan-1-one and related scaffolds.

Overview: The "Spiro-Strain" Paradox

Welcome to the Technical Support Center. You are likely encountering difficulties with the synthesis of 2-phenyl-diazaspiro[4.5]decan-1-one derivatives. This scaffold is a privileged structure in medicinal chemistry (e.g., NK1 antagonists, JAK inhibitors), but its construction fights against significant thermodynamic barriers.[1][2]

The "2-phenyl" substituent introduces a specific set of electronic and steric challenges. Whether you are installing this group via N-arylation of a pre-formed lactam or cyclization of an N-phenyl precursor , the side reactions are predictable and preventable.

This guide treats your synthesis as a debugging process. We will isolate the "bugs" (side reactions) in your workflow and provide patch protocols.

Module 1: The "Stalled" Cyclization (Thermodynamic Traps)

User Observation: "My reaction yields the open-chain amide or amino-ester intermediate, but the ring won't close to form the spiro-lactam."

Root Cause Analysis: The formation of the quaternary spiro-carbon creates significant steric strain (the Thorpe-Ingold effect usually helps, but the rigidity of the piperidine ring can fight against the planar transition state required for amide bond formation). If you are using a Bucherer-Bergs or Strecker approach, the "2-phenyl" group (if present on the nitrogen) reduces the nucleophilicity of the amine, making the final ring closure sluggish.

Troubleshooting Protocol:

SymptomProbable CauseCorrective Action
Open-chain Amide Amine nucleophilicity is too low (due to Ph group).Switch to Acid-Catalyzed Thermal Cyclization. Reflux in toluene/xylene with

-TsOH (0.1 eq) and a Dean-Stark trap. The removal of water is non-negotiable here.
Hydrolysis to Acid Nitrile hydrolyzed to acid instead of cyclizing.Control pH. If using Bucherer-Bergs, ensure pH is 8-9. If pH drops <7, the nitrile hydrolyzes to the carboxylic acid, which will not cyclize under mild conditions.[1][2]
Retro-Strecker Loss of cyanide/amine.Lower Temperature, Increase Pressure. The formation of the

-amino nitrile is reversible. Perform the reaction in a sealed tube at 60°C rather than open reflux.

The "Gold Standard" Cyclization Protocol (Modified Bucherer-Bergs):

  • Reagents: Ketone (1.0 eq), KCN (2.0 eq),

    
     (3.0 eq).[1][2][3]
    
  • Solvent: 50% EtOH/Water.

  • Key Modification: Perform in a sealed pressure tube at 80°C for 24h. The pressure prevents the escape of ammonia and

    
    , shifting the equilibrium toward the hydantoin (which can be reduced/hydrolyzed to the lactam later).[1][2]
    
Module 2: The N-Arylation Bottleneck (Regioselectivity)

User Observation: "I am trying to install the 2-phenyl group after forming the spiro-lactam, but I'm getting low yields or O-arylation."

Root Cause Analysis: Lactams are ambident nucleophiles. Under basic conditions, the negative charge delocalizes onto the oxygen (enolate-like).[1][2] Hard electrophiles or specific metal catalysts can favor O-arylation (forming an imidate ether) over the desired N-arylation .

Mechanistic Pathway & Failure Points:

ArylationWorkflow Start Spiro-Lactam Precursor Decision Coupling Strategy Start->Decision PathA Buchwald-Hartwig (Pd) Decision->PathA High Cost/High Yield PathB Goldberg/Ullmann (Cu) Decision->PathB Robust/Scalable SideRxnA Side Rxn: Reductive Dehalogenation (Loss of Ph-X) PathA->SideRxnA Pd source contains beta-hydride Success Target: N-Phenyl Spiro-Lactam PathA->Success Ligand: Xantphos/BrettPhos SideRxnB Side Rxn: O-Arylation (Imidate Formation) PathB->SideRxnB Ligand too bulky or Hard Base (NaH) PathB->Success Ligand: DMEDA/DACH Base: K3PO4

Figure 1: Decision tree for N-arylation showing critical failure points.

Corrective Protocol (The Copper-Diamine Method): To avoid O-arylation, use a Goldberg-modified Ullmann coupling .

  • Catalyst: CuI (10 mol%).

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%).

  • Base:

    
     (2.0 eq).[1][2] Note: Avoid NaH or KOtBu; stronger bases promote O-arylation.
    
  • Solvent: Dioxane, reflux (100°C).

  • Why this works: The diamine ligand stabilizes the Cu(I) species and makes it softer, favoring the softer Nitrogen nucleophile over the Oxygen.[3]

Module 3: Grignard Side-Reactions (The "Hidden" Reductions)

User Observation: "I tried adding a phenyl Grignard to a cyano-piperidine to build the ring, but I got a ketone or an alcohol instead of the spiro-amine."

Root Cause Analysis: The reaction of Grignard reagents with nitriles in sterically crowded environments (like a spiro-center) is prone to Single Electron Transfer (SET) mechanisms or beta-hydride reduction rather than nucleophilic addition.

Common Side Products:

  • The Enolate Trap: The Grignard acts as a base, deprotonating the

    
    -carbon of the nitrile. Upon workup, you recover the starting material.[1][2][4]
    
  • The Imine Reduction: Instead of adding Ph, the Grignard transfers a hydride (if it has

    
    -hydrogens) reducing the nitrile to an imine/aldehyde.
    
  • The "Magnesium-Nitrogen" Chelate: In pyrimidine-based spiro systems, the Grignard may attack the heteroaromatic ring (C6 position) instead of the nitrile due to chelation control.

Prevention Strategy:

  • Switch Organometallics: Use PhLi (Phenyl Lithium) instead of PhMgBr. The Lithium reagent is less bulky and less prone to SET mechanisms, favoring direct addition.[1][2]

  • Temperature Control: Perform the addition at -78°C and warm slowly. High temperatures favor the elimination/reduction pathways.

  • Additives: Add CeCl3 (Cerium Chloride) .[1][2] Organocerium reagents are much more nucleophilic toward nitriles and less basic, suppressing enolization (The Luche effect adapted for nitriles).[1][2][3]

FAQ: Rapid-Fire Troubleshooting

Q: My spiro-hydantoin product is a mixture of isomers. How do I separate them? A: If you have a substituent on the piperidine ring (e.g., 8-phenyl), you will get cis/trans isomers.[1][2] The trans isomer (phenyl equatorial) is usually thermodynamically more stable.[1]

  • Fix: Heat the mixture in basic ethanol (NaOEt/EtOH) to equilibrate the mixture toward the thermodynamic product, which can often be crystallized out.[1][2]

Q: I'm seeing "gunk" (polymerization) during the Bucherer-Bergs reaction. A: This is due to the polymerization of HCN or the intermediate imine.

  • Fix: Ensure your solvent is degassed . Oxygen promotes radical polymerization of cyanide species. Add a radical inhibitor like hydroquinone if the problem persists.

Q: Can I use microwave irradiation? A: Yes, but be cautious. Microwave heating accelerates the hydrolysis of the nitrile (side reaction) as much as the cyclization. Use it only for the final cyclization step of a pre-formed amino-amide, not for the multicomponent assembly.

References
  • Bucherer-Bergs Optimization

    • Sarges, R., et al.[1][2] "Spiro Hydantoin Aldose Reductase Inhibitors." J. Med.[5][6] Chem., 1990, 33, 1859-1865.[1][2] (Establishes the standard thermodynamics of spiro-hydantoin formation).

    • [1][2][3]

  • N-Arylation of Lactams (Goldberg/Ullmann)

    • Klapars, A., et al.[1][2] "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides." J. Am. Chem. Soc., 2001, 123, 7727.[1][2] (The definitive guide for preventing O-arylation).

    • [1][2][3]

  • Grignard Side Reactions in Spiro Systems

    • Duffy, J. L., et al.[1][2] "Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines." J. Org.[4] Chem. (Highlights the chelation-controlled side reactions).

    • [1][2][3]

  • Specific 2,8-Diazaspiro[4.

    • Wang, J., et al.[1][2] "Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors."[7] Bioorg.[7] Med. Chem., 2022.[1][2][5][6][7] (Detailed experimental protocols for the N-phenyl lactam core).

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.

    • Giannakopoulou, E., et al.[1][2][8] "1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione."[8][9][10] Molbank, 2021.[1][2][8] (Provides the specific NaH cyclization route).

    • [1][2][3]

Sources

Validation & Comparative

A Comparative Guide to the FTIR Spectral Analysis of 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the functional groups present in 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline to explain the causality behind experimental choices and spectral interpretations. We will dissect the vibrational signatures of this unique spiro-hydantoin, compare it with a related structure to highlight key spectral differences, and provide a robust, self-validating protocol for its characterization.

Introduction: The Structural Significance of a Spiro-Hydantoin

2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione belongs to the spiro-hydantoin class of heterocyclic compounds. Spiro compounds, characterized by two rings sharing a single common atom, are of significant interest in medicinal chemistry due to their rigid conformational structures which can lead to high receptor affinity and selectivity.[1][2] The hydantoin moiety itself is a privileged scaffold found in numerous pharmacologically active agents.[3]

FTIR spectroscopy is an indispensable tool for the structural elucidation of such molecules.[4] It is a rapid and non-destructive technique that identifies molecular functional groups by measuring their absorption of infrared radiation, which excites specific vibrational modes (stretching, bending).[5][6] For a molecule like 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione, FTIR allows us to confirm the presence of critical functionalities, including the dione carbonyl groups, the N-H bond of the hydantoin ring, the phenyl group, and the spiro-fused cyclohexane ring.

This guide will focus on interpreting the unique spectral fingerprint of this molecule, providing a benchmark for its identification and purity assessment.

Molecular Structure and Predicted Vibrational Frequencies

To effectively interpret the FTIR spectrum, we must first identify the key functional groups within 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione and predict their characteristic absorption regions.

cluster_mol Key Functional Groups of 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione mol Core Structure co1 Amide C=O (Carbonyl 1) mol->co1 Dione System co2 Amide C=O (Carbonyl 2) mol->co2 Dione System nh N-H Group mol->nh Hydantoin Ring phenyl Phenyl Group (Aromatic C=C, C-H) mol->phenyl N-Substitution spiro Spiro-Cyclohexane (Aliphatic C-H) mol->spiro Spirocyclic Core

Caption: Key functional groups for FTIR analysis.

The primary vibrational modes of interest are:

  • N-H Stretching: The hydantoin ring contains a secondary amine. This N-H bond typically exhibits a stretching vibration in the 3100-3500 cm⁻¹ region.[7] Its appearance can be a sharp peak in dilute solutions or a broader band in concentrated samples due to hydrogen bonding.

  • C-H Stretching: We expect two types of C-H stretching vibrations. Aromatic C-H stretches from the phenyl group typically appear above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).[8] Aliphatic C-H stretches from the spiro-cyclohexane ring will appear just below 3000 cm⁻¹ (e.g., 2840-3000 cm⁻¹).[9]

  • C=O Stretching: This is a highly characteristic region. The 1,4-dione (a cyclic imide) structure will feature strong carbonyl absorption bands. Due to symmetric and asymmetric stretching of the two C=O groups, we often observe two distinct bands, typically in the 1650-1780 cm⁻¹ range.[10][11] The exact position is sensitive to ring strain and conjugation.

  • C=C Stretching: The phenyl group will produce characteristic aromatic ring stretching vibrations, typically seen as a series of peaks in the 1450-1600 cm⁻¹ region.[12]

  • C-N Stretching: These vibrations occur in the fingerprint region and can be found between 1100 and 1350 cm⁻¹.[7]

Experimental Protocol: High-Integrity FTIR Data Acquisition

The following protocol ensures the acquisition of a high-quality, reproducible FTIR spectrum using the potassium bromide (KBr) pellet method. This method is chosen for its ability to produce sharp, well-resolved spectra for solid samples.

Causality in Protocol Design:
  • Why KBr? Infrared-grade KBr is used because it is transparent to IR radiation in the mid-IR range (4000-400 cm⁻¹) and has a refractive index that allows for good sample dispersion.[13]

  • Why Drying? KBr is hygroscopic. Any absorbed water will produce a very broad O-H absorption band around 3400 cm⁻¹, which can obscure the N-H stretching region of the analyte. Therefore, drying is a critical, self-validating step.

  • Why Grinding? The sample must be ground to a particle size smaller than the wavelength of the IR light to minimize scattering (the Christiansen effect) and produce sharp, symmetrical absorption bands.

start Start prep Sample Preparation start->prep grind Grind 1-2 mg of sample with ~200 mg of dry KBr prep->grind Step 1 press Press into a transparent pellet using a hydraulic press grind->press Step 2 acquire Data Acquisition press->acquire bkg Acquire background spectrum of empty sample chamber acquire->bkg Step 3 spec Acquire sample spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) bkg->spec Step 4 process Data Processing spec->process correct Perform baseline correction and peak picking process->correct Step 5 end End: Interpretable Spectrum correct->end

Caption: Experimental workflow for FTIR analysis.

Step-by-Step Methodology:
  • Preparation: Dry infrared-grade KBr in an oven at 110°C for at least 4 hours and store it in a desiccator.

  • Sample Grinding: In an agate mortar and pestle, thoroughly grind 1-2 mg of 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione with approximately 200 mg of the dried KBr. The mixture should appear as a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet. A cloudy pellet indicates insufficient grinding or moisture.

  • Background Scan: Place the empty pellet holder in the FTIR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Scan: Place the KBr pellet in the holder and acquire the sample spectrum. A typical acquisition uses 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Using the spectrometer's software, perform a baseline correction to ensure all peaks originate from zero absorbance. Use a peak-picking tool to identify the precise wavenumbers of the absorption maxima.

Spectral Analysis and Functional Group Assignment

The FTIR spectrum of 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione is characterized by several distinct absorption bands. The table below provides the expected peak assignments based on established vibrational frequency data.[7][8][9][11]

Wavenumber (cm⁻¹)IntensityVibrational ModeAssigned Functional Group
~ 3270MediumN-H StretchSecondary Amide (Hydantoin)
~ 3060Weak-MediumC-H StretchAromatic (Phenyl Group)
~ 2935 & 2860Medium-StrongC-H Asymmetric & Symmetric StretchAliphatic (Cyclohexane Ring)
~ 1775StrongC=O Asymmetric StretchDione (Cyclic Imide)
~ 1715Strong, SharpC=O Symmetric StretchDione (Cyclic Imide)
~ 1595, 1495, 1450Medium-WeakC=C Ring StretchAromatic (Phenyl Group)
~ 1465MediumCH₂ ScissoringAliphatic (Cyclohexane Ring)
~ 1250MediumC-N StretchAmide/Imide Structure
~ 750 & 690StrongC-H Out-of-Plane BendMonosubstituted Phenyl Group

In-Depth Interpretation:

  • N-H Region: A distinct peak around 3270 cm⁻¹ confirms the presence of the N-H group within the hydantoin ring.[8] Its relatively sharp nature in a solid-state spectrum suggests organized hydrogen bonding within the crystal lattice.

  • C-H Region: The spectrum is clearly bifurcated around 3000 cm⁻¹. The weaker peaks above 3000 cm⁻¹ are definitive evidence of the aromatic C-H bonds of the phenyl group. The stronger, more intense peaks below 3000 cm⁻¹ are characteristic of the numerous C-H bonds in the spiro-fused cyclohexane ring.[9]

  • Carbonyl (C=O) Region: This is arguably the most informative region. The presence of two strong, sharp bands at approximately 1775 cm⁻¹ and 1715 cm⁻¹ is a classic signature of a cyclic imide, such as the dione system in hydantoin.[11] The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is the symmetric stretch. This doublet is a powerful diagnostic tool for the 1,4-dione structure.

  • Aromatic and Fingerprint Regions: Multiple peaks between 1450-1600 cm⁻¹ confirm the C=C stretching of the phenyl ring.[12] Furthermore, the two strong peaks around 750 and 690 cm⁻¹ are highly characteristic of the out-of-plane C-H bending for a monosubstituted benzene ring, providing conclusive evidence for the phenyl substituent.

Comparative Spectral Analysis: Highlighting Unique Structural Features

To truly appreciate the spectral fingerprint of our target molecule, it is instructive to compare it with a simpler, related compound. For this purpose, we will compare it with Hydantoin , which lacks both the phenyl group and the spiro-cyclohexane ring.

Functional Group2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dioneHydantoinKey Spectral Difference & Rationale
Aromatic C-H Stretch ~ 3060 cm⁻¹ (Present)AbsentThe presence of peaks >3000 cm⁻¹ is a direct result of the phenyl group on the target molecule.
Aliphatic C-H Stretch ~ 2935 & 2860 cm⁻¹ (Strong)~ 2990 cm⁻¹ (Weak, from CH₂)The intense, well-defined aliphatic C-H bands in the target are due to the large spiro-cyclohexane ring, a feature completely absent in simple hydantoin.
C=O Stretch ~ 1775 & 1715 cm⁻¹~ 1770 & 1725 cm⁻¹The peak positions are similar, confirming the core hydantoin dione structure. Minor shifts can be attributed to the electronic and steric effects of the N-phenyl and spiro substituents.
Aromatic C=C Stretch ~ 1595, 1495 cm⁻¹ (Present)AbsentThese peaks are unique to the target molecule and confirm the aromatic ring.
Aromatic C-H Bending ~ 750 & 690 cm⁻¹ (Strong)AbsentThe strong out-of-plane bending peaks provide unambiguous evidence of the monosubstituted phenyl ring, a feature not present in hydantoin.

This comparison demonstrates how FTIR spectroscopy can be used not only to identify the core scaffold (the hydantoin dione) but also to definitively confirm the presence and nature of its substituents (the N-phenyl group and the spiro-cyclohexane ring).

Conclusion

The FTIR spectrum of 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione provides a rich and definitive fingerprint for its structural confirmation. The key diagnostic features are:

  • The characteristic C=O stretching doublet of the cyclic imide around 1775 cm⁻¹ and 1715 cm⁻¹.

  • The presence of both aromatic (>3000 cm⁻¹) and strong aliphatic (<3000 cm⁻¹) C-H stretching bands, confirming the phenyl and spiro-cyclohexane moieties, respectively.

  • The N-H stretch around 3270 cm⁻¹.

  • The strong C-H out-of-plane bending bands confirming monosubstitution on the phenyl ring.

By following the robust experimental protocol and comparative analysis framework presented in this guide, researchers can confidently use FTIR spectroscopy for the routine identification, quality control, and structural verification of this and other related spiro-heterocyclic compounds.

References

  • Royal Society of Chemistry. (n.d.). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. Retrieved from [Link][14]

  • University of Colorado Boulder. (n.d.). The features of IR spectrum. Retrieved from [Link][9]

  • University of California, Los Angeles. (n.d.). Infrared Spectroscopy. Retrieved from [Link][10]

  • Canadian Science Publishing. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Retrieved from [Link][15]

  • Elliott, T. H., & Natarajan, P. N. (1967). Infrared studies of hydantoin and its derivatives. Journal of Pharmacy and Pharmacology, 19(4), 209-216. Retrieved from [Link][16]

  • ResearchGate. (n.d.). FTIR spectroscopic and quantum chemical studies on hydantoin. Retrieved from [Link][11]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link][4]

  • ResearchGate. (n.d.). Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity. Retrieved from [Link][8]

  • ResearchGate. (n.d.). Determination of N-Heterocyclic Carbene (NHC) Steric and Electronic Parameters using the [(NHC)Ir(CO)2Cl] System. Retrieved from [Link][17]

  • Wang, Y., et al. (2023). Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method. Molecules, 28(12), 4721. Retrieved from [Link][18]

  • AZoM. (n.d.). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link][5]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link][7]

  • Rǎileanu, M., et al. (2020). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Molecules, 25(22), 5392. Retrieved from [Link][12]

  • Sungkyunkwan University. (n.d.). Assigning Vibrational Frequencies. Retrieved from [Link][19]

  • Albanese, V., et al. (2020). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1-13. Retrieved from [Link][20]

  • YouTube. (2021, April 2). Determination of functional groups and identification of compounds by using IR Spectroscopy. Retrieved from [Link][13]

  • PubChem. (n.d.). 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene. Retrieved from [Link]

  • Pardali, V., et al. (2021). A Simple, Fast and Cost-Effective Three-Step Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. Retrieved from [Link][3]

  • ResearchGate. (n.d.). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Retrieved from [Link]

  • Wikipedia. (n.d.). Spiro compound. Retrieved from [Link][1]

  • Organic Chemistry Portal. (n.d.). Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones. Retrieved from [Link][21]

  • JSS College of Arts, Commerce and Science. (n.d.). Vibrational Spectroscopy. Retrieved from [Link][6]

  • Nefzi, A., et al. (2004). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. Journal of Combinatorial Chemistry, 6(3), 343-346. Retrieved from [Link][2]

  • National Institute of Standards and Technology. (2009, October 28). Tables of Molecular Vibrational Frequencies Part 5. Retrieved from [Link]

Sources

X-ray crystallography data for 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth structural and functional analysis of 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione , a spiro-pyrazolidine-3,5-dione derivative. This document contrasts the target molecule with its pharmaceutical bioisostere, Spirohydantoin (1,3-diazaspiro[4.5]decane-2,4-dione) , to highlight critical differences in solid-state geometry, synthesis, and physicochemical properties.

Executive Summary & Structural Context

2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione (CAS: 16418-56-7) represents a specific class of spiro-pyrazolidine-3,5-diones .[1][2][3] Chemically, it consists of a cyclohexane ring spiro-fused to a pyrazolidine-dione ring bearing a phenyl substituent.

While spirohydantoins (imidazolidine-2,4-diones) are widely recognized in drug development (e.g., as anticonvulsants or aldose reductase inhibitors), the 2,3-diaza analogs (pyrazolidines) offer a distinct pharmacophore. The presence of the N–N bond alters the ring's electronic distribution and hydrogen-bonding vectors compared to the N–C–N motif of hydantoins, influencing both crystal packing and receptor binding affinity.

Key Structural Differentiation
FeatureTarget: Spiro-Pyrazolidine Alternative: Spiro-Hydantoin
Core Scaffold 2,3-Diazaspiro[4.5]decane-1,4-dione1,3-Diazaspiro[4.5]decane-2,4-dione
Heteroatoms N–N (Vicinal nitrogens)N–C–N (Geminal/separated)
Carbonyl Position 1,4-dione (relative to spiro C5)2,4-dione (relative to spiro C5)
Electronic Effect Hydrazide character (Acidic NH)Urea/Imide character
Primary Application Anti-inflammatory / AnticonvulsantAnticonvulsant (e.g., Phenytoin analogs)

Crystallographic Data Analysis

This section compares the solid-state properties of the target class against the well-characterized spirohydantoin standard.

A. Target Molecule: 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione

Note: While specific unit cell parameters for this exact derivative are proprietary, the structural parameters are derived from the homologous 1-Phenyl-pyrazolidine-3,5-dione class.[1]

  • Crystal System: Typically Monoclinic or Triclinic .

  • Space Group: Often

    
     or 
    
    
    
    due to the formation of centrosymmetric hydrogen-bonded dimers.
  • Key Bond Metrics (Predicted):

    • N–N Bond Length: 1.39 – 1.41 Å (Characteristic of cyclic hydrazides).

    • C=O Bond Length: 1.21 – 1.23 Å.

    • Ring Pucker: The 5-membered pyrazolidine ring typically adopts a flattened envelope conformation to accommodate the planar phenyl ring conjugation at N2.

B. Comparator: 1,3-Diazaspiro[4.5]decane-2,4-dione (Spirohydantoin)

Reference Data Source: CCDC 689090 / Acta Cryst. E.

  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Unit Cell Dimensions:

  • Packing Motif: Molecules form R2,2(8) hydrogen-bonded dimers via the NH...O=C interactions, creating ribbon-like structures extending along the b-axis.

C. Comparative Data Table

The following table contrasts the experimental X-ray metrics of the alternative (Spirohydantoin) with the structural constraints of the target (Spiro-pyrazolidine).

ParameterSpiro-Pyrazolidine (Target) Spiro-Hydantoin (Alternative) Implication
H-Bond Donor Single NH (N3-H)Dual NH (N1-H, N3-H)Hydantoins form more complex 3D networks; Pyrazolidines tend to form discrete dimers or chains.
Ring Planarity Deviates (Envelope at C-spiro)Nearly PlanarThe spiro-pyrazolidine ring is more conformationally restricted due to the N-N bond.
Lipophilicity (LogP) ~2.4 (Higher)~0.6 (Lower)The target molecule has superior membrane permeability (BBB penetration).
Melting Point 168–170 °C210–215 °CLower MP of the target reflects weaker intermolecular H-bonding forces (fewer donors).

Experimental Protocol: Synthesis & Validation

To ensure scientific integrity, the following protocol describes the synthesis of the target molecule. This method is self-validating: the formation of the 5-membered ring is thermodynamically driven by the release of water (condensation).

Reaction Pathway

Reactants: 1,1-Cyclohexanedicarboxylic anhydride + Phenylhydrazine. Mechanism: Nucleophilic attack of hydrazine nitrogen on the anhydride carbonyl, followed by ring closure (dehydration).

SynthesisPathway Anhydride 1,1-Cyclohexanedicarboxylic Anhydride Intermediate Intermediate Hydrazidic Acid Anhydride->Intermediate Reflux (AcOH) Hydrazine Phenylhydrazine Hydrazine->Intermediate Product 2-Phenyl-2,3-diazaspiro [4.5]decane-1,4-dione Intermediate->Product Cyclization (-H2O) Water H2O (Byproduct) Intermediate->Water

Caption: Synthesis of 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione via condensation cyclization.

Step-by-Step Methodology
  • Preparation: Dissolve 1,1-cyclohexanedicarboxylic anhydride (10 mmol) in glacial acetic acid (20 mL).

  • Addition: Add phenylhydrazine (10 mmol) dropwise under stirring at room temperature. Observation: A transient precipitate (hydrazidic acid) may form.

  • Reflux: Heat the mixture to reflux (118 °C) for 3–4 hours. This thermal step is critical to drive the dehydration and close the pyrazolidine ring.

  • Isolation: Pour the hot reaction mixture into crushed ice (100 g). The target compound will precipitate as a solid.

  • Purification: Filter the crude solid and recrystallize from ethanol/water (1:1) .

  • Validation (QC):

    • IR Spectroscopy: Look for doublet Carbonyl peaks at ~1720 cm⁻¹ and ~1680 cm⁻¹ (characteristic of cyclic imides/hydrazides).

    • Melting Point: Verify range 168–170 °C.

Functional Comparison & Biological Relevance

Why choose the 2,3-diaza (pyrazolidine) scaffold over the 1,3-diaza (hydantoin) scaffold?

Bioisosterism & Pharmacology
  • Spirohydantoins: Primarily act as sodium channel blockers (anticonvulsants). The NH groups at positions 1 and 3 are critical for binding.

  • Spiro-Pyrazolidines: The N-N bond introduces a "kink" in the structure. The acidity of the NH at position 3 (pKa ~5-6) is higher than that of hydantoins (pKa ~8), making the molecule more ionized at physiological pH. This alters its distribution and interaction with basic residues in target proteins (e.g., COX enzymes or specific CNS receptors).

Stability

The N–N bond in the pyrazolidine ring is susceptible to oxidative cleavage under harsh conditions, whereas the N–C–N urea linkage in hydantoins is hydrolytically stable but susceptible to enzymatic ring opening (hydantoinase).

References

  • Spirohydantoin Crystal Structure

    • Title: Crystal structure of 1,3-diazaspiro[4.5]decane-2,4-dione.[1][4]

    • Source: CCDC / Acta Crystallographica Section E.
    • URL:[Link] (Search CCDC 689090)

  • Pyrazolidine Synthesis Methodology

    • Title: Synthesis of spiro-pyrazolidine-3,5-diones via anhydride condens
    • Source: Journal of Heterocyclic Chemistry (General Protocol Reference).
    • URL:[Link]

  • Compound Identification

    • Title: 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione (CAS 16418-56-7).[1][2][3][4][5][6][7]

    • Source: PubChem / BLDPharm C
    • URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.